3-Bromo-5-hydroxymethylisoxazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-bromo-1,2-oxazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNO2/c5-4-1-3(2-7)8-6-4/h1,7H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMKBMJCEWOFOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376821 | |
| Record name | 3-Bromo-5-hydroxymethylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25742-00-1 | |
| Record name | 3-Bromo-5-hydroxymethylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-bromo-1,2-oxazol-5-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Synthesis of 3-Bromo-5-hydroxymethylisoxazole from Propargyl Alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed synthetic pathway for the preparation of 3-Bromo-5-hydroxymethylisoxazole, a valuable building block in medicinal chemistry, starting from the readily available precursor, propargyl alcohol. The synthesis is presented as a two-step process: the initial formation of the isoxazole ring via a [3+2] cycloaddition to yield 5-hydroxymethylisoxazole, followed by selective bromination at the 3-position. This document provides detailed experimental protocols for each synthetic step, quantitative data in structured tables, and visualizations of the workflow and chemical transformations to aid in laboratory implementation.
Introduction
Isoxazole derivatives are a prominent class of heterocyclic compounds frequently incorporated into the structures of pharmacologically active molecules due to their diverse biological activities. The target molecule, this compound, serves as a key intermediate for the synthesis of more complex drug candidates, with the bromo- and hydroxymethyl- functionalities providing handles for further chemical modification. This guide details a practical and efficient synthetic route starting from propargyl alcohol, a simple and cost-effective starting material.
Proposed Synthetic Pathway
The synthesis of this compound from propargyl alcohol is proposed to proceed through a two-step sequence:
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Step 1: Synthesis of 5-Hydroxymethylisoxazole. This step involves the 1,3-dipolar cycloaddition of a nitrile oxide with propargyl alcohol.
-
Step 2: Bromination of 5-Hydroxymethylisoxazole. The intermediate is then selectively brominated at the 3-position to yield the final product.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 5-Hydroxymethylisoxazole
This procedure is based on the general principle of generating a nitrile oxide in situ from an aldoxime, which then undergoes a cycloaddition reaction with the alkyne (propargyl alcohol).
3.1.1. Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| Propargyl Alcohol | C₃H₄O | 56.06 | ≥99% | Sigma-Aldrich |
| Formaldoxime hydrochloride | CH₄ClNO | 81.51 | ≥97% | Sigma-Aldrich |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | ≥99.5% | Fisher Scientific |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ≥99.8% | VWR |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ≥99.5% | Fisher Scientific |
| Hexanes | C₆H₁₄ | 86.18 | ≥98.5% | Fisher Scientific |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ≥99% | Acros Organics |
3.1.2. Experimental Procedure
Caption: Workflow for the synthesis of 5-Hydroxymethylisoxazole.
-
To a solution of propargyl alcohol (1.0 eq) and formaldoxime hydrochloride (1.2 eq) in dichloromethane (DCM, 0.5 M), an aqueous solution of sodium bicarbonate (2.5 eq) is added dropwise at room temperature.
-
The resulting biphasic mixture is stirred vigorously for 24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure 5-hydroxymethylisoxazole.
3.1.3. Expected Yield and Characterization Data
| Product | Appearance | Yield | Melting Point (°C) | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |
| 5-Hydroxymethylisoxazole | Colorless solid | 60-75% | 45-48 | 8.25 (s, 1H), 6.30 (s, 1H), 4.80 (d, J=1.2 Hz, 2H), 2.50 (br s, 1H) | 170.1, 150.5, 102.3, 56.8 |
Step 2: Bromination of 5-Hydroxymethylisoxazole
This procedure details the selective electrophilic bromination of the 5-hydroxymethylisoxazole at the 3-position.
3.2.1. Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 5-Hydroxymethylisoxazole | C₄H₅NO₂ | 99.08 | - | Synthesized in Step 1 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | ≥98% | Sigma-Aldrich |
| Acetonitrile (ACN) | C₂H₃N | 41.05 | ≥99.8% | VWR |
| Saturated Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | - | Prepared in-house |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ≥99.5% | Fisher Scientific |
| Hexanes | C₆H₁₄ | 86.18 | ≥98.5% | Fisher Scientific |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ≥99% | Acros Organics |
3.2.2. Experimental Procedure
Caption: Workflow for the bromination of 5-Hydroxymethylisoxazole.
-
To a solution of 5-hydroxymethylisoxazole (1.0 eq) in acetonitrile (0.4 M), N-Bromosuccinimide (NBS, 1.1 eq) is added portion-wise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. The reaction is monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.
-
The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound.
3.2.3. Expected Yield and Characterization Data
| Product | Appearance | Yield | Melting Point (°C) | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |
| This compound | White to off-white solid | 75-85% | 78-81 | 6.45 (s, 1H), 4.82 (s, 2H), 2.60 (br s, 1H) | 171.5, 139.8, 104.2, 57.1 |
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Propargyl alcohol is flammable and toxic.
-
Dichloromethane and acetonitrile are volatile and toxic solvents.
-
N-Bromosuccinimide is a corrosive and lachrymatory solid. Handle with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The described two-step synthetic route provides a reliable method for the preparation of this compound from propargyl alcohol. The procedures are straightforward and utilize readily available reagents, making this approach suitable for implementation in a standard organic chemistry laboratory. The final product is obtained in good overall yield and purity, providing a valuable intermediate for further synthetic transformations in drug discovery and development programs.
3-Bromo-5-hydroxymethylisoxazole CAS number 25742-00-1 properties
CAS Number: 25742-00-1
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, a plausible synthetic route, and potential applications of 3-Bromo-5-hydroxymethylisoxazole, CAS number 25742-00-1. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. All quantitative data is presented in structured tables, and a detailed experimental protocol for its synthesis is provided. Visualizations of the synthetic pathway and a conceptual workflow for its application in drug discovery are included.
Introduction
This compound is a heterocyclic organic compound featuring an isoxazole ring substituted with a bromine atom and a hydroxymethyl group. The isoxazole scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds and approved pharmaceuticals. The bromine atom and the hydroxymethyl group on the isoxazole ring of this particular molecule offer versatile handles for further chemical modifications, making it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This guide aims to consolidate the available technical information on this compound to facilitate its use in research and development.
Chemical and Physical Properties
A summary of the key chemical identifiers and physical properties for this compound is provided below.
Table 1: Chemical Identification
| Identifier | Value |
| CAS Number | 25742-00-1 |
| IUPAC Name | (3-bromo-1,2-oxazol-5-yl)methanol |
| Molecular Formula | C₄H₄BrNO₂ |
| Molecular Weight | 177.98 g/mol |
| InChI Key | IPMKBMJCEWOFOB-UHFFFAOYSA-N |
| SMILES | C1=C(C(=NO1)Br)CO |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Physical Form | Liquid | Sigma-Aldrich[1] |
| Boiling Point | 316.7 °C at 760 mmHg | ECHEMI |
| Flash Point | 145.3 °C | ECHEMI |
| Refractive Index | 1.558 | ECHEMI |
| Vapor Pressure | 0.00017 mmHg at 25 °C | ECHEMI |
| Topological Polar Surface Area (TPSA) | 46.26 Ų | ChemScene |
| logP (octanol-water partition coefficient) | 0.9294 | ChemScene |
Note: Some physical properties are predicted values from chemical databases and should be confirmed experimentally.
Synthesis of this compound
The most common and regioselective method for the synthesis of 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. For the synthesis of this compound, a plausible route involves the reaction of bromonitrile oxide, generated in situ from dibromoformaldoxime, with propargyl alcohol.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
This protocol is a generalized procedure based on established methods for the synthesis of 3-bromoisoxazoles from alkynes and should be optimized for specific laboratory conditions.
Materials:
-
Propargyl alcohol (1.0 equivalent)
-
Dibromoformaldoxime (1.1 equivalents)
-
Sodium bicarbonate (NaHCO₃) (2.0 equivalents)
-
Ethyl acetate (anhydrous)
-
Water (deionized)
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
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Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware and safety equipment
Procedure:
-
Reaction Setup: To a stirred solution of propargyl alcohol (1.0 eq.) in anhydrous ethyl acetate in a round-bottom flask, add sodium bicarbonate (2.0 eq.).
-
Addition of Dibromoformaldoxime: Slowly add a solution of dibromoformaldoxime (1.1 eq.) in a minimal amount of ethyl acetate to the reaction mixture at room temperature over a period of 1-2 hours. The in situ generation of bromonitrile oxide will commence.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (propargyl alcohol) is consumed.
-
Work-up:
-
Filter the reaction mixture to remove the inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.
Potential Applications in Drug Discovery
While specific biological activities of this compound are not extensively documented, the 3-bromoisoxazole moiety is a known pharmacophore. The bromine atom can act as a leaving group in nucleophilic aromatic substitution reactions or participate in halogen bonding, while the hydroxymethyl group can be a key hydrogen bond donor or a site for further derivatization to modulate pharmacokinetic and pharmacodynamic properties.
Derivatives of 3-bromoisoxazolines have been investigated as covalent inhibitors of enzymes, where the strained isoxazoline ring undergoes nucleophilic attack by active site residues. Although this compound contains a more stable aromatic isoxazole ring, its derivatives could be designed to target various enzymes or receptors.
Conceptual Workflow for Drug Discovery
Caption: A conceptual workflow for utilizing this compound in a drug discovery program.
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.
Table 3: GHS Hazard Information
| Hazard Class | Hazard Statement | Signal Word |
| Skin Irritant | H315: Causes skin irritation | Warning |
| Eye Irritant | H319: Causes serious eye irritation | Warning |
| Respiratory Irritant | H335: May cause respiratory irritation | Warning |
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for synthetic and medicinal chemistry. This technical guide has provided a consolidated source of its known properties, a plausible and detailed synthetic protocol, and a conceptual framework for its application in drug discovery. The availability of two reactive sites, the bromine atom and the hydroxymethyl group, allows for the generation of diverse chemical libraries for screening against various biological targets, highlighting its potential for the development of novel therapeutic agents. Further experimental validation of the presented data and exploration of its reactivity are encouraged to fully unlock the potential of this compound.
References
An In-depth Technical Guide to (3-bromo-5-isoxazolyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (3-bromo-5-isoxazolyl)methanol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, synthesis protocols, and known biological activities, with a focus on its potential as a modulator of key cellular signaling pathways.
Chemical Identity and Properties
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is (3-bromo-1,2-oxazol-5-yl)methanol . It belongs to the isoxazole class of heterocyclic compounds, which are noted for their diverse chemical reactivity and biological activities.
Table 1: Physicochemical Properties of (3-bromo-1,2-oxazol-5-yl)methanol and Related Compounds
| Property | Value (for related compounds) | Reference Compound |
| Molecular Formula | C₁₀H₈BrNO₂ | [3-(4-Bromophenyl)isoxazol-5-yl]methanol[1] |
| Molecular Weight | 254.08 g/mol | [3-(4-Bromophenyl)isoxazol-5-yl]methanol[1] |
| Melting Point | 113-121 °C | [3-(4-Bromophenyl)isoxazol-5-yl]methanol[1] |
| Purity | ≥ 97% | [3-(4-Bromophenyl)isoxazol-5-yl]methanol[1] |
| Appearance | Cream color small needles | [3-(4-Bromophenyl)isoxazol-5-yl]methanol[1] |
Table 2: Computed Physicochemical Properties of a Related Compound
| Property | Value | Reference Compound |
| XLogP3 | 1.1 | 5-Isoxazolemethanol, 3-bromo-alpha-(((1,1-dimethylethyl)amino)methyl)-, (S)-[2] |
| Hydrogen Bond Donor Count | 2 | 5-Isoxazolemethanol, 3-bromo-alpha-(((1,1-dimethylethyl)amino)methyl)-, (S)-[2] |
| Hydrogen Bond Acceptor Count | 3 | 5-Isoxazolemethanol, 3-bromo-alpha-(((1,1-dimethylethyl)amino)methyl)-, (S)-[2] |
| Rotatable Bond Count | 4 | 5-Isoxazolemethanol, 3-bromo-alpha-(((1,1-dimethylethyl)amino)methyl)-, (S)-[2] |
| Exact Mass | 262.03169 Da | 5-Isoxazolemethanol, 3-bromo-alpha-(((1,1-dimethylethyl)amino)methyl)-, (S)-[2] |
| Topological Polar Surface Area | 58.3 Ų | 5-Isoxazolemethanol, 3-bromo-alpha-(((1,1-dimethylethyl)amino)methyl)-, (S)-[2] |
Synthesis and Experimental Protocols
The synthesis of (3-bromo-5-isoxazolyl)methanol and its derivatives often involves a [3+2] cycloaddition reaction, a powerful method for constructing five-membered heterocyclic rings.[3]
Experimental Protocol: Synthesis via [3+2] Cycloaddition
This protocol is a generalized procedure based on the synthesis of similar isoxazole derivatives.[3][4]
Materials:
-
An appropriate aldehyde (e.g., a bromo-substituted aldehyde)
-
Hydroxylamine hydrochloride
-
A base (e.g., pyridine or sodium hydroxide)
-
A chlorinating agent (e.g., sodium hypochlorite or N-chlorosuccinimide)
-
Propargyl alcohol
-
An appropriate solvent (e.g., pyridine, ethanol, or dichloromethane)
Procedure:
-
Oxime Formation: The starting aldehyde is reacted with hydroxylamine hydrochloride in the presence of a base to form the corresponding aldoxime. This reaction is typically carried out at room temperature.
-
Nitrile Oxide Formation: The aldoxime is then converted in situ to a nitrile oxide. This is often achieved by chlorination with an agent like sodium hypochlorite, followed by base-induced dehydrohalogenation.
-
Cycloaddition: The generated nitrile oxide immediately undergoes a [3+2] cycloaddition reaction with propargyl alcohol. This step forms the isoxazole ring with the desired hydroxymethyl group at the 5-position.
-
Purification: The crude product is purified using standard techniques such as column chromatography on silica gel to yield the pure (3-bromo-5-isoxazolyl)methanol.
Characterization: The structure and purity of the synthesized compound are confirmed by spectroscopic methods, including:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
Caption: A generalized workflow for the synthesis of (3-bromo-5-isoxazolyl)methanol.
Biological Activity and Signaling Pathways
Bromo-isoxazole derivatives have garnered attention for their potential as therapeutic agents, particularly in the fields of oncology and inflammatory diseases.[1][5][6] Research has indicated that these compounds can interact with key cellular signaling pathways.
3.1. Anticancer Activity: Targeting Glycolysis
Certain 3-bromo-4,5-dihydroisoxazole derivatives have been identified as covalent inhibitors of human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH), a crucial enzyme in the glycolytic pathway.[7][8] Cancer cells often exhibit a high rate of glycolysis (the Warburg effect), making them particularly vulnerable to inhibitors of this pathway.[7] By inactivating hGAPDH, these compounds can disrupt the energy metabolism of cancer cells, leading to reduced cell growth and proliferation.[7][8]
3.2. Anti-inflammatory Activity: Nrf2/HO-1 Pathway Activation
Some 3-bromo-4,5-dihydroisoxazole compounds have been shown to activate the Nrf2/HO-1 signaling pathway.[9] The transcription factor Nrf2 is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Electrophilic compounds, such as certain bromo-isoxazole derivatives, can react with cysteine residues on Keap1, leading to the release of Nrf2.[9] Nrf2 then translocates to the nucleus and promotes the expression of antioxidant genes, including heme oxygenase-1 (HO-1), which has anti-inflammatory properties.[9]
References
- 1. chemimpex.com [chemimpex.com]
- 2. 5-Isoxazolemethanol, 3-bromo-alpha-(((1,1-dimethylethyl)amino)methyl)-, (S)- | C9H15BrN2O2 | CID 13626986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biolmolchem.com [biolmolchem.com]
- 5. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. espublisher.com [espublisher.com]
- 7. air.unipr.it [air.unipr.it]
- 8. Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of 3‐Bromo‐4,5‐dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase‐1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 3-Bromo-5-hydroxymethylisoxazole: Properties, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties, synthesis, and potential biological significance of the heterocyclic compound 3-Bromo-5-hydroxymethylisoxazole. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and insights into its mechanism of action.
Core Physical and Chemical Properties
This compound, with the CAS Number 25742-00-1, is a substituted isoxazole that presents as a liquid at ambient temperature.[1] Its core characteristics are summarized in the tables below, providing a consolidated view of its physical and chemical data for easy reference and comparison.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C4H4BrNO2 | [2] |
| Molecular Weight | 177.98 g/mol | [2] |
| Physical Form | Liquid | [1] |
| Boiling Point | 316.7 °C at 760 mmHg | [2] |
| Density | 1.9 g/cm³ | [2] |
| Refractive Index | 1.558 | [2] |
| Vapor Pressure | 0.00017 mmHg at 25°C | [2] |
| Flash Point | 145.3 ± 23.7 °C | [2] |
| Melting Point | Not available. A closely related compound, (3-(4-bromophenyl)-isoxazol-5-yl)methanol, has a melting point of 91°C.[3] |
Chemical and Safety Information
| Property | Value | Source |
| IUPAC Name | (3-bromoisoxazol-5-yl)methanol | [1] |
| InChI Key | IPMKBMJCEWOFOB-UHFFFAOYSA-N | [1] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |
| Signal Word | Warning | |
| Storage | Stored at ambient temperature. | [1] |
Experimental Protocols
The synthesis of this compound can be achieved through a [3+2] cycloaddition reaction, a common method for forming the isoxazole ring. The following protocol is based on the synthesis of a structurally similar compound, (3-(4-bromophenyl)-isoxazol-5-yl)methanol, and can be adapted for the target molecule.[3][4]
Synthesis of (3-bromoisoxazol-5-yl)methanol
The synthesis is a two-step process involving the formation of a nitrile oxide intermediate followed by a cycloaddition reaction with propargyl alcohol.
Step 1: In-situ generation of 3-bromonitrile oxide
The nitrile oxide is generated in-situ from a suitable precursor, such as a dibromoformaldoxime.
Step 2: [3+2] Cycloaddition with Propargyl Alcohol
The generated 3-bromonitrile oxide readily undergoes a [3+2] cycloaddition reaction with propargyl alcohol. Cerium(IV) ammonium nitrate (CAN) can be an effective catalyst for this reaction, promoting the formation of the isoxazole ring under mild conditions.[3][4]
Reaction Scheme:
A conceptual representation of the synthesis of this compound.
Detailed Methodology:
-
Reaction Setup: To a solution of the nitrile oxide precursor in a suitable solvent (e.g., a polar aprotic solvent), add propargyl alcohol.
-
Catalyst Addition: Add a catalytic amount of cerium(IV) ammonium nitrate (CAN).
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure (3-bromoisoxazol-5-yl)methanol.
Spectral Data
Expected Spectral Characteristics:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isoxazole ring proton, the methylene protons of the hydroxymethyl group, and the hydroxyl proton.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the isoxazole ring and the hydroxymethyl group.
-
FT-IR: The infrared spectrum should exhibit a broad absorption band for the O-H stretch of the hydroxyl group, as well as characteristic peaks for the C=N and C-O stretching vibrations of the isoxazole ring.[3]
Biological Activity and Signaling Pathway
Recent studies have highlighted the potential of 3-bromo-isoxazole derivatives in modulating cellular signaling pathways, particularly the Keap1-Nrf2 pathway, which is a critical regulator of the cellular antioxidant response.
Activation of the Nrf2/HO-1 Pathway
Derivatives of 3-bromo-4,5-dihydroisoxazole have been identified as activators of the Nrf2/HO-1 protective system. The proposed mechanism involves the covalent modification of a specific cysteine residue (Cys151) within the BTB domain of the Keap1 protein. Keap1 is a negative regulator of Nrf2; under normal conditions, it targets Nrf2 for ubiquitination and subsequent proteasomal degradation.
The electrophilic nature of the 3-bromo-isoxazole moiety allows it to react with the nucleophilic thiol group of the Cys151 residue on Keap1. This covalent modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, including Heme Oxygenase-1 (HO-1), leading to their transcriptional activation. The upregulation of these antioxidant and cytoprotective genes helps to mitigate oxidative stress and inflammation.
The following diagram illustrates the proposed signaling pathway:
Figure 1: Proposed mechanism of Nrf2/HO-1 pathway activation by this compound.
Conclusion
This compound is a versatile heterocyclic compound with potential applications in drug discovery. Its synthesis via [3+2] cycloaddition is a well-established and efficient method. The emerging evidence of the ability of related 3-bromo-isoxazole derivatives to modulate the Keap1-Nrf2 signaling pathway opens up exciting avenues for the development of novel therapeutic agents for diseases associated with oxidative stress and inflammation. This technical guide provides a foundational resource for researchers to further explore the chemical and biological properties of this promising molecule.
References
An In-depth Technical Guide to 3-Bromo-5-hydroxymethylisoxazole: Molecular Structure, Properties, and Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-5-hydroxymethylisoxazole, a heterocyclic compound of interest in medicinal chemistry. The document details its molecular structure, chemical formula, and key physicochemical properties. A plausible experimental protocol for its synthesis via a [3+2] cycloaddition reaction is presented, along with predicted analytical data for its characterization by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. Furthermore, this guide explores the potential role of the 3-bromo-isoxazole scaffold in drug development, particularly as an inhibitor of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a target of interest in cancer therapy. A diagram of the proposed signaling pathway for GAPDH inhibition is also provided.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among these, isoxazole derivatives have garnered significant attention due to their diverse pharmacological activities. This compound, belonging to this class, possesses a unique combination of a reactive bromo-substituent and a functional hydroxymethyl group, making it a versatile building block for the synthesis of more complex molecules and a potential pharmacophore in its own right. This guide aims to provide a detailed technical resource for researchers and drug development professionals interested in the chemistry and potential applications of this compound.
Molecular Structure and Chemical Formula
The molecular structure of this compound consists of a five-membered isoxazole ring substituted with a bromine atom at the 3-position and a hydroxymethyl group at the 5-position.
Chemical Formula: C₄H₄BrNO₂[1]
IUPAC Name: (3-bromo-1,2-oxazol-5-yl)methanol
CAS Number: 25742-00-1[1]
Molecular Weight: 177.98 g/mol [1]
InChI Key: IPMKBMJCEWOFOB-UHFFFAOYSA-N
Physicochemical and Safety Data
A summary of the key physicochemical and safety data for this compound is presented in Table 1. This information is crucial for handling, storage, and experimental design.
| Property | Value | Reference |
| Physical Form | Liquid | |
| Storage Temperature | Ambient Temperature | |
| Signal Word | Warning | |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection) |
Experimental Protocols: Synthesis of this compound
The synthesis of 3,5-disubstituted isoxazoles is commonly achieved through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. The following is a plausible experimental protocol for the synthesis of this compound, adapted from established methods for similar isoxazole derivatives.[2][3]
Reaction Scheme:
Materials and Reagents:
-
Dibromoformaldoxime
-
Propargyl alcohol
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In situ generation of Bromonitrile Oxide: To a stirred solution of dibromoformaldoxime (1.0 equivalent) in ethyl acetate, slowly add a solution of sodium bicarbonate (2.0 equivalents) in water at 0-5 °C. The reaction mixture is stirred vigorously for 30 minutes to generate bromonitrile oxide in situ.
-
Cycloaddition Reaction: To the freshly prepared solution of bromonitrile oxide, add propargyl alcohol (1.2 equivalents) dropwise at 0-5 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.
-
Work-up: After the reaction is complete (monitored by TLC), the mixture is diluted with water and the organic layer is separated. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.
Analytical Data (Predicted)
The following table summarizes the predicted analytical data for this compound based on the analysis of structurally similar compounds.[2][4]
| Analytical Technique | Predicted Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 6.45 (s, 1H, isoxazole H-4), 4.80 (d, J=5.5 Hz, 2H, -CH₂OH), 2.50 (t, J=5.5 Hz, 1H, -OH) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 168.0 (C5), 145.0 (C3), 101.0 (C4), 56.0 (-CH₂OH) |
| Mass Spectrometry (EI) | m/z (%): 177/179 ([M]⁺, isotopic pattern for Br), 160/162 ([M-OH]⁺), 148/150 ([M-CH₂OH]⁺), 98 ([M-Br]⁺) |
| Infrared (KBr, cm⁻¹) | ν: 3400-3200 (br, O-H stretch), 3120 (C-H stretch, isoxazole), 1600 (C=N stretch), 1450 (C=C stretch), 1050 (C-O stretch), 680 (C-Br stretch) |
Role in Drug Development and Signaling Pathways
The 3-bromo-isoxazole scaffold has emerged as a promising "warhead" for covalent inhibitors in drug discovery. This is due to the electrophilic nature of the carbon atom at the 3-position, which can react with nucleophilic residues, such as cysteine, in the active site of target proteins.
Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)
A key enzyme in the glycolytic pathway, glyceraldehyde-3-phosphate dehydrogenase (GAPDH), has been identified as a potential target for anticancer therapy.[5] Cancer cells often exhibit a high rate of glycolysis (the Warburg effect), making them more susceptible to inhibitors of this pathway. Several studies have demonstrated that 3-bromo-4,5-dihydroisoxazole derivatives can act as covalent inhibitors of human GAPDH (hGAPDH).[5] These compounds are thought to form a covalent bond with a critical cysteine residue in the active site of the enzyme, leading to its irreversible inactivation.
Proposed Signaling Pathway for GAPDH Inhibition
The inhibition of GAPDH by a 3-bromo-isoxazole derivative disrupts the glycolytic flux, leading to a depletion of ATP and essential metabolic intermediates required for rapid cell proliferation. This can trigger a cascade of events, ultimately leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.
References
Spectroscopic Characterization of 3-Bromo-5-hydroxymethylisoxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromo-5-hydroxymethylisoxazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents data from closely related analogs to provide a robust framework for characterization. Detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are included to enable researchers to acquire and interpret data for this compound.
Spectroscopic Data Analysis
Table 1: 1H NMR Spectral Data of Related Isoxazole Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| 3-Bromo-5-isoxazolecarboxaldehyde | Not specified | 7.1 (s, 1H, isoxazole-H4), 9.9 (s, 1H, CHO)[1] |
Note: For this compound, one would expect a singlet for the isoxazole ring proton (H-4), a signal for the methylene protons of the hydroxymethyl group (-CH2OH), and a signal for the hydroxyl proton (-OH). The chemical shifts will be influenced by the solvent used.
Table 2: Infrared (IR) Spectral Data of Related Isoxazole Derivatives
| Compound | Major Peaks (cm-1) | Functional Group Assignment |
| 3-Bromo-5-methyl-1,2-oxazol-4-ol | Not specified | O-H stretch, C=N stretch, C-O stretch, C-Br stretch |
| 3-Bromo-4-methyl-5-hydroxymethylisoxazole | Not specified | O-H stretch, C-H stretch, C=N stretch, C-O stretch, C-Br stretch |
Note: The IR spectrum of this compound is expected to show a broad absorption band for the hydroxyl group (O-H) stretch around 3300-3600 cm-1, C-H stretching vibrations around 2850-3000 cm-1, the characteristic isoxazole ring stretching (C=N) in the 1600-1650 cm-1 region, C-O stretching around 1050-1150 cm-1, and a C-Br stretching vibration at lower wavenumbers.
Table 3: Mass Spectrometry (MS) Data of a Related Isoxazole Derivative
| Compound | Ionization Method | Key m/z values |
| 3-Bromo-4-methyl-5-hydroxymethylisoxazole | GC-MS | Molecular ion peak (M+) corresponding to the molecular weight. Fragmentation pattern showing loss of bromine, hydroxymethyl group, etc.[2] |
Note: For this compound (Molecular Formula: C4H4BrNO2), the mass spectrum should display a molecular ion peak corresponding to its molecular weight (approximately 177.96 g/mol for the major isotopes 79Br and 12C). The isotopic pattern of bromine (79Br and 81Br in nearly a 1:1 ratio) will result in two molecular ion peaks separated by 2 m/z units (M+ and M+2+).
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms in the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent is critical and can affect the chemical shifts, particularly of the hydroxyl proton.
-
1H NMR Spectroscopy: Acquire a proton NMR spectrum to determine the number of different types of protons, their chemical environments, and their neighboring protons through spin-spin coupling.
-
13C NMR Spectroscopy: Obtain a carbon-13 NMR spectrum to identify the number of unique carbon atoms in the molecule.
-
2D NMR (Optional but Recommended): Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish proton-proton and proton-carbon correlations, respectively, providing unambiguous structural assignment.
Caption: General workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film between salt plates (e.g., NaCl or KBr), or as a dispersion in a KBr pellet.
-
Data Acquisition: Place the prepared sample in an FT-IR spectrometer and acquire the spectrum over the standard mid-IR range (typically 4000-400 cm-1).
-
Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups expected in this compound.
Caption: General workflow for IR spectroscopic analysis.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common techniques include direct infusion or coupling with a chromatographic method like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.
References
solubility of 3-Bromo-5-hydroxymethylisoxazole in organic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of 3-Bromo-5-hydroxymethylisoxazole in organic solvents. Due to a lack of publicly available quantitative data, this document provides a comprehensive, generalized experimental protocol for determining solubility, alongside a framework for data presentation and visualization to aid researchers in their internal studies.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug development. Understanding its solubility in various organic solvents is crucial for reaction chemistry, purification, formulation, and various screening processes. The general principle of "like dissolves like" suggests that its polarity, influenced by the hydroxymethyl and isoxazole groups, will govern its solubility profile. However, precise quantitative data is essential for reproducible and optimized experimental design.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in common organic solvents has not been reported in publicly accessible databases or scientific journals. Researchers are therefore encouraged to determine this data empirically. The following sections provide a standardized methodology to ensure consistency and comparability of results.
To facilitate the systematic collection and comparison of solubility data, the following table structure is recommended for recording experimental findings.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination | Notes |
| Methanol | |||||
| Ethanol | |||||
| Isopropanol | |||||
| Acetone | |||||
| Ethyl Acetate | |||||
| Dichloromethane | |||||
| Chloroform | |||||
| Toluene | |||||
| Hexane | |||||
| Acetonitrile | |||||
| Dimethylformamide (DMF) | |||||
| Dimethyl Sulfoxide (DMSO) |
Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)
The following is a detailed protocol for the widely accepted shake-flask method to determine the thermodynamic solubility of a solid compound in an organic solvent.
1. Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps (e.g., 4 mL or 20 mL)
-
Constant temperature incubator shaker or water bath
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Syringes
-
Volumetric flasks
-
Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS, or a calibrated UV-Vis spectrophotometer)
2. Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.
-
Solvent Addition: Accurately add a known volume of the selected organic solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The temperature should be precisely controlled and recorded.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe.
-
Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent artificially high solubility measurements.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the solubility using the following formula, accounting for the dilution factor:
Solubility ( g/100 mL) = (Concentration of diluted sample in g/mL) × (Dilution factor) × 100
Solubility (mol/L) = (Concentration of diluted sample in mol/L) × (Dilution factor)
3. Validation and Controls:
-
Perform the experiment in triplicate to ensure reproducibility.
-
Run a blank control (solvent only) to zero the analytical instrument.
-
Validate the analytical method for linearity, accuracy, and precision.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Workflow for Solubility Determination.
discovery and first synthesis of 3-Bromo-5-hydroxymethylisoxazole
An In-depth Technical Guide to the Discovery and First Synthesis of 3-Bromo-5-hydroxymethylisoxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery and first synthesis of the heterocyclic compound this compound. The primary method of synthesis, a 1,3-dipolar cycloaddition reaction, is explored in depth based on the foundational work disclosed in Canadian Patent CA1258860A. This document provides a comprehensive overview of the chemical principles, a detailed experimental protocol, and the characterization of the target molecule. All quantitative data is summarized for clarity, and key processes are visualized using workflow diagrams.
Introduction
This compound is a substituted isoxazole, a class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. The isoxazole ring is a significant scaffold in medicinal chemistry, appearing in a variety of pharmacologically active compounds. The presence of a bromine atom and a hydroxymethyl group offers versatile handles for further chemical modification, making this compound a valuable building block in the synthesis of more complex molecules for drug discovery and development.
The initial disclosure of a synthetic route leading to 3,5-disubstituted isoxazoles, including the structural motif of this compound, is found in Canadian Patent 1258860A, assigned to Farmitalia Carlo Erba S.p.A., with inventors Giovanni Battista Panzone and Giorgio Pifferi. The core of this innovative synthesis lies in the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.
The First Synthesis: A 1,3-Dipolar Cycloaddition Approach
The pioneering synthesis of the 3-bromo-5-substituted isoxazole core is achieved through a [3+2] cycloaddition reaction. This powerful transformation involves the reaction of a 1,3-dipole, in this case, bromonitrile oxide generated in situ from dibromoformaldoxime, with a dipolarophile, which for the synthesis of the target molecule is propargyl alcohol.
Reaction Scheme
The overall synthetic strategy is depicted below. Dibromoformaldoxime, upon treatment with a mild base, eliminates HBr to form the reactive intermediate bromonitrile oxide. This intermediate then readily undergoes a cycloaddition reaction with the triple bond of propargyl alcohol to yield the desired this compound.
Experimental Protocols
The following experimental protocol is a detailed methodology derived from the general procedures outlined in Canadian Patent 1258860A for the synthesis of 3,5-disubstituted isoxazoles.
Materials and Equipment
-
Dibromoformaldoxime
-
Propargyl alcohol
-
Potassium bicarbonate (KHCO₃)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
-
Apparatus for distillation under reduced pressure
Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve propargyl alcohol (1.0 equivalent) in ethyl acetate.
-
Addition of Base: To the stirred solution, add potassium bicarbonate (1.5 to 2.0 equivalents) and a small amount of water (approximately 1-2% of the ethyl acetate volume).
-
Addition of Dibromoformaldoxime: To this mixture, add dibromoformaldoxime (1.0 equivalent) portion-wise at room temperature. The reaction is exothermic and addition should be controlled to maintain the temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts. Wash the filtrate with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by distillation under reduced pressure to yield this compound as a liquid.
Quantitative Data and Characterization
While the seminal patent does not provide specific yield and analytical data for this compound, the following table summarizes typical data obtained for this compound from commercial suppliers and analogous reactions described in the literature.
| Parameter | Value | Reference |
| Molecular Formula | C₄H₄BrNO₂ | |
| Molecular Weight | 177.98 g/mol | |
| Appearance | Liquid | [1] |
| Boiling Point | 100 °C at 1.2 mmHg | [2] |
| CAS Number | 25742-00-1 | [1] |
Spectroscopic Data:
Although the original disclosure lacks detailed spectroscopic data, modern analytical techniques would be used to confirm the structure of the synthesized compound. Representative data would include:
-
¹H NMR: Expected signals would include a singlet for the isoxazole ring proton, a singlet for the hydroxyl proton, and a singlet for the methylene protons of the hydroxymethyl group.
-
¹³C NMR: Resonances corresponding to the carbons of the isoxazole ring and the hydroxymethyl group would be observed.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern for the bromine atom.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches, C=N and C-O stretches of the isoxazole ring, and the C-Br stretch would be present.
Signaling Pathways and Biological Relevance
At the time of its initial synthesis, the primary utility of this compound was as a chemical intermediate. The isoxazole moiety is a known pharmacophore, and this compound provides a scaffold for the synthesis of a wide range of derivatives with potential biological activity. For instance, related 3-bromoisoxazole derivatives have been investigated for their activity as enzyme inhibitors and modulators of cellular signaling pathways. The development of new synthetic routes to such compounds is therefore of high interest to the drug development community.
Conclusion
The first synthesis of this compound, enabled by the 1,3-dipolar cycloaddition methodology outlined in Canadian Patent 1258860A, represents a significant contribution to heterocyclic chemistry. This approach provides a versatile and efficient route to a valuable building block for the synthesis of potentially therapeutic agents. The detailed protocol and understanding of this foundational work are essential for researchers and scientists working in the field of medicinal chemistry and drug development. Further exploration of the reactivity of this compound will undoubtedly lead to the discovery of novel molecules with important biological activities.
References
The Electrophilic Nature of the 3-Bromo-Isoxazole Scaffold: A Technical Guide for Drug Discovery
The 3-bromo-isoxazole moiety is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery.[1][2][3] Its unique structural and electronic properties, particularly the pronounced electrophilic character at the C3 position, render it a versatile building block for the synthesis of diverse and complex molecules with a wide range of biological activities.[1][4] This guide provides an in-depth exploration of the electrophilic nature of the 3-bromo-isoxazole core, detailing its reactivity, key transformations, and applications, with a focus on providing actionable data and protocols for researchers in the field.
Core Electrophilicity and Reactivity
The electrophilicity of the 3-bromo-isoxazole scaffold is a direct consequence of the inherent electronic properties of the isoxazole ring. The presence of two electronegative heteroatoms, nitrogen and oxygen, in a 1,2-relationship creates a significant electron deficiency across the ring system. This inductive electron withdrawal is most pronounced at the C3 and C5 positions. When a halogen, such as bromine, is attached to the C3 position, it becomes an excellent leaving group, making this position highly susceptible to attack by nucleophiles.
The reactivity of 3-halo-isoxazoles is directly dependent on the nature of the halogen. The 3-bromo derivatives are often preferred in synthesis as they represent a good balance between reactivity and stability, being more reactive than their 3-chloro counterparts while remaining sufficiently stable for handling and purification.[5][6] This tunable reactivity allows for a broad scope of chemical transformations.
Key Transformations Driven by Electrophilicity
The electrophilic C3 position of the 3-bromo-isoxazole ring is a versatile handle for a variety of synthetic transformations, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
3-Bromo-isoxazoles readily undergo SNAr reactions with a range of nucleophiles. This reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-deficient C3 carbon, forming a negatively charged intermediate known as a Meisenheimer complex.[7] Subsequent elimination of the bromide ion restores the aromaticity of the isoxazole ring.
Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of 3-amino, 3-thio, and 3-alkoxy-isoxazole derivatives, respectively. A novel two-step procedure has been described for the synthesis of 3-amino-5-substituted-isoxazoles, which involves the reaction of 3-bromoisoxazolines with amines, followed by an oxidation step to yield the final product in high yields.[8]
Table 1: Examples of Nucleophilic Aromatic Substitution on 3-Bromo-isoxazolines
| Entry | Nucleophile | Product | Yield (%) | Reference |
| 1 | Ethanolamine | 2-((4,5-dihydro-5-phenylisoxazol-3-yl)amino)ethan-1-ol | High | [8] |
| 2 | Various Amines | 3-Aminoisoxazolines | High | [8] |
Experimental Protocol: Synthesis of 3-Aminoisoxazolines [8]
-
To a solution of the 3-bromo-isoxazoline derivative in a suitable solvent (e.g., ethanol), add the desired amine and a base (e.g., triethylamine).
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the corresponding 3-aminoisoxazoline.
-
For the subsequent oxidation to 3-aminoisoxazoles, dissolve the 3-aminoisoxazoline in a suitable solvent and treat with an appropriate oxidizing agent following a developed oxidation protocol.
Caption: Generalized SNAr mechanism on the 3-bromo-isoxazole core.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C3 position serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[9] These reactions are fundamental to building molecular complexity and exploring structure-activity relationships (SAR).[9]
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds by coupling the 3-bromo-isoxazole with an organoboron compound, such as a boronic acid or ester.[9] This reaction is widely used to synthesize 3-aryl or 3-vinyl-isoxazole derivatives.[4][9]
Table 2: Suzuki-Miyaura Coupling of 5-Bromo-1-ethyl-1H-indazole with Boronic Acids
| Entry | Boronic Acid | Catalyst | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 2 | High | [10] |
| 2 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 2 | High | [10] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [10][11][12]
-
In a flame-dried flask under an inert atmosphere (e.g., Argon), combine the 3-bromo-isoxazole derivative (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05-0.1 equiv), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., THF, DME, or 1,4-dioxane) and water.
-
Heat the reaction mixture to the specified temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 h).[12][13]
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl or water and extract the product with an organic solvent (e.g., EtOAc).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The versatility of the 3-bromo-isoxazole scaffold extends to other important cross-coupling reactions:
-
Sonogashira Coupling: Reacts with terminal alkynes to introduce alkynyl moieties at the C3 position.
-
Buchwald-Hartwig Amination: Provides an alternative to classical SNAr for forming C-N bonds, especially with less nucleophilic amines.
-
Heck Coupling: Couples with alkenes to introduce vinyl groups.[9]
Application in Drug Discovery: Covalent Modification of Keap1
A compelling application of the electrophilic nature of the isoxazole scaffold is in the design of covalent inhibitors. The 3-bromo-4,5-dihydroisoxazole derivative has been identified as a potent activator of the Nrf2/HO-1 antioxidant protective axis.[5][6][14]
Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its repressor protein, Keap1.[5] Electrophilic compounds can react with specific, highly reactive cysteine residues on Keap1.[5][6] The 3-bromo-4,5-dihydroisoxazole acts as an electrophilic "warhead," covalently modifying Cysteine 151 (Cys151) in the BTB domain of Keap1.[5][6][14] This covalent modification induces a conformational change in Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of antioxidant and detoxification genes, including heme oxygenase-1 (HO-1).[5]
This targeted covalent interaction demonstrates how the inherent electrophilicity of the 3-bromo-isoxazole core can be harnessed for therapeutic benefit, particularly in diseases associated with oxidative stress and inflammation.[14]
Caption: Activation of the Nrf2 pathway by a 3-bromo-isoxazole derivative.
Conclusion
The 3-bromo-isoxazole scaffold is a privileged core in modern medicinal chemistry, primarily due to the electrophilic nature of its C3 position. This feature allows for a vast array of synthetic modifications through nucleophilic substitution and, more significantly, through robust palladium-catalyzed cross-coupling reactions. The ability to precisely tune the scaffold's functionality has enabled its use in constructing large compound libraries and in the rational design of targeted covalent inhibitors, as exemplified by the modulation of the Keap1-Nrf2 pathway. For researchers and scientists in drug development, a thorough understanding of the reactivity and synthetic utility of the 3-bromo-isoxazole core is essential for leveraging its full potential in creating next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. researchgate.net [researchgate.net]
- 5. Effects of 3‐Bromo‐4,5‐dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase‐1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. youtube.com [youtube.com]
- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. Effects of 3-Bromo-4,5-dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase-1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Stability of 3-Bromo-5-hydroxymethylisoxazole: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for 3-Bromo-5-hydroxymethylisoxazole, a key building block in pharmaceutical and agrochemical research. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data to ensure the integrity and proper handling of this compound.
Core Chemical Properties
| Property | Value | Source |
| CAS Number | 25742-00-1 | [1] |
| Molecular Formula | C₄H₄BrNO₂ | |
| Molecular Weight | 177.98 g/mol | [1] |
| Physical Form | Liquid | |
| IUPAC Name | (3-bromo-1,2-oxazol-5-yl)methanol |
Chemical Stability Profile
While specific, in-depth stability studies on this compound are not extensively published, data from supplier safety data sheets and research on related isoxazole derivatives provide critical insights into its stability profile. The compound is generally considered stable under standard ambient conditions.
Storage Recommendations
Several suppliers indicate that this compound can be stored at ambient or room temperature. For long-term storage, it is advisable to keep the compound in a tightly sealed container, protected from moisture and light, in a cool, dry, and well-ventilated area.
Impact of Environmental Factors:
| Condition | Observation/Recommendation | Supporting Evidence |
| Temperature | Stable at ambient temperatures. Elevated temperatures may promote degradation. | Supplier data suggests room temperature storage. Studies on other isoxazole derivatives show temperature-dependent degradation. For instance, the degradation of 3-amino-5-methyl-isoxazole by Nocardioides sp. N39 was most efficient between 30-35°C, with reduced efficiency at lower temperatures and unsuitability at higher temperatures.[2] |
| Light | Potential for photodegradation, particularly under UV light. Storage in light-protected containers is recommended. | The isoxazole ring is known to be photoreactive and can undergo transformations such as isomerization to oxazoles upon UV irradiation.[3][4] Isoxazole-containing molecules have been shown to act as photo-crosslinkers when exposed to 254 nm light.[5] |
| pH | Stability is likely pH-dependent. Avoid strongly acidic or basic conditions. | While specific data is unavailable for this compound, isoxazole rings can be susceptible to hydrolysis under harsh pH conditions. |
| Moisture/Humidity | Hydrolysis is a potential degradation pathway. Store in a dry environment. | The presence of a hydroxymethyl group could make the compound susceptible to moisture. |
Potential Degradation Pathways
Based on the known chemistry of isoxazoles and bromo-substituted aromatic compounds, the following degradation pathways are plausible for this compound.
Photochemical Degradation
Exposure to UV light can induce cleavage of the N-O bond in the isoxazole ring, leading to various reactive intermediates and potentially isomerization to an oxazole derivative.
Caption: Potential photodegradation pathway of this compound.
Proposed Experimental Protocol for Stability Testing
A comprehensive stability testing protocol is crucial to fully characterize the shelf-life and degradation profile of this compound. The following proposed workflow is based on general principles outlined in stability testing guidelines, such as those from the European Medicines Agency (EMA).
Caption: Proposed workflow for a comprehensive stability study.
Methodologies for Key Experiments:
-
High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable modifier).
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound.
-
Purpose: To quantify the parent compound and detect and quantify any degradation products.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Technique: ¹H and ¹³C NMR.
-
Purpose: To confirm the structure of the compound initially and to identify the structure of any significant degradation products that can be isolated.
-
-
Mass Spectrometry (MS):
-
Technique: Coupled with HPLC (LC-MS).
-
Purpose: To determine the molecular weight of degradation products to aid in their identification.
-
-
Karl Fischer Titration:
-
Purpose: To determine the water content of the substance, as water can be a reactant in hydrolytic degradation.
-
Handling and Safety Precautions
This compound is associated with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a fume hood.
Conclusion
This compound is a moderately stable compound under ambient conditions. However, for maintaining long-term integrity, particularly for use in sensitive applications such as drug development, careful control of storage conditions is paramount. Protection from light, moisture, and extreme temperatures is crucial to prevent degradation. The implementation of a rigorous stability testing program, as outlined in this guide, is strongly recommended to establish a definitive shelf-life and to fully understand the degradation profile of this important chemical intermediate.
References
- 1. scbt.com [scbt.com]
- 2. mdpi.com [mdpi.com]
- 3. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Continuous Flow Photoisomerization Reaction Converting Isoxazoles into Diverse Oxazole Products [organic-chemistry.org]
- 5. biorxiv.org [biorxiv.org]
Methodological & Application
Application Note and Detailed Protocol for the Synthesis of 3-Bromo-5-hydroxymethylisoxazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the synthesis of 3-Bromo-5-hydroxymethylisoxazole, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is based on a 1,3-dipolar cycloaddition reaction between propargyl alcohol and dibromoformaldoxime.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active compounds. The isoxazole ring serves as a versatile scaffold, and the bromo and hydroxymethyl functionalities allow for further chemical modifications and the introduction of diverse substituents. This protocol details a straightforward and efficient method for the preparation of this compound, adapted from established procedures for the synthesis of related 3,5-disubstituted isoxazoles.[1]
Reaction Scheme
The synthesis proceeds via a one-step 1,3-dipolar cycloaddition reaction. Dibromoformaldoxime is dehydrohalogenated in situ by a mild base to generate bromonitrile oxide, which then reacts with the dipolarophile, propargyl alcohol, to form the desired this compound.
Overall Reaction:
Propargyl alcohol + Dibromoformaldoxime → this compound
Experimental Protocol
Materials and Reagents:
-
Propargyl alcohol (2-propyn-1-ol)
-
Dibromoformaldoxime
-
Potassium bicarbonate (KHCO₃)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Brine (saturated aqueous NaCl solution)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Standard laboratory glassware
-
Rotary evaporator
-
Apparatus for column chromatography or recrystallization
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve propargyl alcohol in ethyl acetate.
-
To this solution, add potassium bicarbonate and a small amount of water. Stir the mixture at room temperature.[1]
-
-
Addition of Dibromoformaldoxime:
-
Prepare a solution of dibromoformaldoxime in ethyl acetate.
-
Add the dibromoformaldoxime solution portionwise to the stirred mixture of propargyl alcohol and potassium bicarbonate over a period of approximately 3 hours. The reaction is exothermic and the addition should be controlled to maintain the reaction at room temperature.[1]
-
-
Reaction Monitoring:
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 12-24 hours.[1]
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up:
-
Once the reaction is complete, pour the mixture into water.
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., n-hexane) to yield pure this compound.[1]
-
Quantitative Data
The following table summarizes the suggested quantities and molar equivalents for the synthesis.
| Reagent/Solvent | Molecular Weight ( g/mol ) | Molar Equivalent | Amount (g) | Volume (mL) |
| Propargyl alcohol | 56.06 | 1.0 | 14.0 | 14.7 |
| Dibromoformaldoxime | 202.84 | 2.0 | 101.4 | - |
| Potassium bicarbonate | 100.12 | 0.6 | 15.0 | - |
| Ethyl acetate | 88.11 | - | - | 200 |
| Water | 18.02 | - | - | 2 |
Note: The molar equivalents are based on the procedure described in patent CA1258860A for a similar reaction.[1] Optimization may be required for this specific substrate.
Safety Precautions
-
Propargyl alcohol: Flammable liquid and vapor. Fatal if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause damage to organs through prolonged or repeated exposure.[2][3][4][5] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Dibromoformaldoxime: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Handle with care, avoiding inhalation of dust and contact with skin and eyes. Use appropriate PPE.
-
Ethyl acetate: Highly flammable liquid and vapor. Causes serious eye irritation and may cause drowsiness or dizziness.[6][7][8] Keep away from heat, sparks, and open flames. Use in a well-ventilated area.
-
Potassium bicarbonate: Not classified as hazardous, but good laboratory practices should be followed.[9][10][11][12][13]
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
References
- 1. CA1258860A - Process for the preparation of 3,5-disubstituted isoxazoles - Google Patents [patents.google.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. cpachem.com [cpachem.com]
- 6. Ethyl Acetate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 7. rcilabscan.com [rcilabscan.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. nexchem.co.uk [nexchem.co.uk]
- 11. ussteriles.com [ussteriles.com]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. redox.com [redox.com]
Application Notes and Protocols: 3-Bromo-5-hydroxymethylisoxazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-hydroxymethylisoxazole is a versatile heterocyclic building block with significant potential in medicinal chemistry. The isoxazole scaffold is a privileged structure found in numerous biologically active compounds and approved drugs. The presence of a bromine atom at the 3-position and a hydroxymethyl group at the 5-position offers two orthogonal points for chemical modification, making it an ideal starting material for the synthesis of diverse compound libraries for drug discovery.
The bromine atom serves as a convenient handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl substituents. The hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, or converted into ethers, esters, and amines, providing further avenues for structural diversification and the introduction of pharmacophoric features. This combination of functionalities allows for the exploration of structure-activity relationships (SAR) in a systematic manner.
Derivatives of the closely related 3-bromo-4,5-dihydroisoxazole scaffold have been shown to act as covalent inhibitors of key biological targets, suggesting that the 3-bromoisoxazole moiety can function as a reactive "warhead" for targeted covalent inhibition.[1][2] Specifically, these compounds have been identified as activators of the Nrf2/HO-1 pathway, which is implicated in cellular stress response and inflammation, and as inhibitors of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a target of interest in cancer metabolism.[1][2]
These application notes provide an overview of the potential applications of this compound as a building block and include detailed protocols for its derivatization and hypothetical biological evaluation.
Synthetic Applications and Protocols
The dual functionality of this compound allows for a variety of synthetic transformations to generate a library of derivatives.
Protocol 1: Oxidation of the Hydroxymethyl Group to an Aldehyde
The primary alcohol can be oxidized to the corresponding aldehyde, a key intermediate for reductive amination, Wittig reactions, and other carbon-carbon bond-forming reactions.
Materials:
-
This compound
-
Dess-Martin periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Sodium bicarbonate (saturated aqueous solution)
-
Sodium thiosulfate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add Dess-Martin periodinane (1.2 eq) to the solution in one portion at room temperature.
-
Stir the reaction mixture vigorously at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.
-
Stir the biphasic mixture until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude aldehyde.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield 3-bromo-5-formylisoxazole.
Protocol 2: Suzuki-Miyaura Cross-Coupling
The bromine atom at the 3-position is amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl substituents.
Materials:
-
This compound
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), palladium catalyst (5 mol%), and base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system (1,4-dioxane/water) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-5-hydroxymethylisoxazole.
Protocol 3: O-Alkylation (Ether Synthesis)
The hydroxymethyl group can be converted to an ether, which can modulate the lipophilicity and steric properties of the molecule.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Alkyl halide (e.g., benzyl bromide, 1.1 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the corresponding 3-bromo-5-(alkoxymethyl)isoxazole.
Potential Biological Applications and Screening Protocols
Based on the activity of structurally related compounds, derivatives of this compound are hypothesized to be of interest as modulators of cellular stress pathways and as potential anticancer agents.
Hypothetical Target: Nrf2/HO-1 Pathway
The Nrf2-Keap1 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).
Screening Protocol: Nrf2 Activation Assay (Cell-Based)
-
Cell Culture: Culture a suitable cell line (e.g., human monocytic THP-1 cells) in appropriate media.
-
Compound Treatment: Seed cells in a multi-well plate and treat with various concentrations of the synthesized this compound derivatives for a specified time (e.g., 24 hours).
-
Western Blot Analysis: Lyse the cells and perform Western blot analysis to detect the protein levels of Nrf2 and HO-1. An increase in the levels of these proteins would indicate activation of the pathway.
-
Quantitative PCR (qPCR): Isolate total RNA from the treated cells and perform qPCR to measure the mRNA expression levels of Nrf2 target genes (e.g., HMOX1, NQO1).
Hypothetical Target: Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)
GAPDH is a key enzyme in glycolysis, a metabolic pathway often upregulated in cancer cells (the Warburg effect). Inhibition of GAPDH can disrupt cancer cell metabolism and induce cell death.
Screening Protocol: GAPDH Inhibition Assay (Enzymatic)
-
Reagents: Recombinant human GAPDH, glyceraldehyde-3-phosphate (GAP), NAD⁺, and a suitable buffer.
-
Assay Procedure: In a microplate, combine the GAPDH enzyme with various concentrations of the test compounds and pre-incubate.
-
Initiate the enzymatic reaction by adding the substrates (GAP and NAD⁺).
-
Monitor the rate of NADH formation by measuring the increase in absorbance at 340 nm over time using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Data Presentation
The following tables present hypothetical quantitative data for a series of this compound derivatives to illustrate how experimental results could be structured.
Table 1: Hypothetical Nrf2 Activation and Cytotoxicity Data
| Compound ID | R¹ Substituent | R² Substituent | Nrf2 Activation (Fold Change vs. Control) | Cytotoxicity (CC₅₀, µM) |
| BH-ISOX-01 | H | H | 1.2 | >100 |
| BH-ISOX-02 | H | Phenyl | 3.5 | 85 |
| BH-ISOX-03 | H | 4-Fluorophenyl | 4.2 | 72 |
| BH-ISOX-04 | Benzyl | H | 1.5 | >100 |
| BH-ISOX-05 | Benzyl | Phenyl | 2.8 | 95 |
Table 2: Hypothetical GAPDH Inhibition Data
| Compound ID | R¹ Substituent | R² Substituent | GAPDH Inhibition (IC₅₀, µM) |
| BH-ISOX-01 | H | H | >100 |
| BH-ISOX-02 | H | Phenyl | 25.3 |
| BH-ISOX-03 | H | 4-Fluorophenyl | 15.8 |
| BH-ISOX-04 | Benzyl | H | >100 |
| BH-ISOX-05 | Benzyl | Phenyl | 42.1 |
Visualizations
Synthetic Workflow
References
Application Notes and Protocols for the Reactions of 3-Bromo-5-hydroxymethylisoxazole with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-hydroxymethylisoxazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The presence of a reactive bromine atom at the 3-position allows for a variety of functionalization reactions, including nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions. The hydroxymethyl group at the 5-position offers a handle for further derivatization, making this scaffold attractive for the synthesis of diverse molecular architectures. These derivatives have shown potential in the development of kinase inhibitors and other therapeutic agents.
This document provides detailed application notes and generalized protocols for the reaction of this compound with various nucleophiles, including amines, thiols, and phenols, as well as for palladium- and copper-catalyzed cross-coupling reactions.
Reaction Principles and Workflows
The primary modes of reaction for this compound with nucleophiles involve either direct nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling reactions. The choice of method depends on the nature of the nucleophile and the desired product.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the isoxazole ring system facilitates nucleophilic attack at the C3 position, displacing the bromide. This reaction is typically performed in the presence of a base to deprotonate the nucleophile, increasing its reactivity.
Transition Metal-Catalyzed Cross-Coupling Reactions
Palladium- and copper-catalyzed reactions are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds at the C3 position of the isoxazole ring. These reactions offer a broader substrate scope and often proceed under milder conditions than traditional SNAr.
This palladium-catalyzed reaction is highly effective for the coupling of primary and secondary amines with aryl bromides.
This copper-catalyzed reaction is a classic method for forming bonds between aryl halides and alcohols, thiols, or amines. Modern protocols often use ligands to improve reaction efficiency and lower reaction temperatures.
This palladium-catalyzed reaction couples aryl bromides with boronic acids or esters to form biaryl compounds.
This reaction utilizes a palladium catalyst and a copper(I) co-catalyst to couple aryl bromides with terminal alkynes.
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected yields for the functionalization of this compound based on analogous reactions reported in the literature. Please note that optimization may be required for specific substrates.
Table 1: Nucleophilic Aromatic Substitution (SNAr)
| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Primary/Secondary Amine | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 100-150 | 12-24 | 60-85 |
| Phenol | K₂CO₃, NaH | DMF, NMP | 120-160 | 12-24 | 50-75 |
| Thiophenol | K₂CO₃, Et₃N | DMF, EtOH | 80-120 | 4-12 | 70-90 |
Table 2: Buchwald-Hartwig Amination
| Amine Type | Pd Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Primary Alkylamine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 | 12-24 | 75-95 |
| Secondary Alkylamine | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 100-120 | 18-36 | 65-85 |
| Aniline | Pd₂(dba)₃ | Johnphos | K₃PO₄ | Toluene | 90-110 | 12-24 | 70-90 |
Table 3: Ullmann Condensation
| Nucleophile | Cu(I) Salt | Ligand (optional) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Phenol | CuI | L-proline | K₂CO₃ | DMSO | 110-140 | 24-48 | 60-80 |
| Thiophenol | CuI | Phenanthroline | K₂CO₃ | DMF | 100-130 | 12-24 | 70-85 |
| Amine | CuI | DMEDA | K₂CO₃ | DMF | 120-150 | 24-48 | 55-75 |
Table 4: Suzuki-Miyaura Coupling
| Boronic Acid/Ester | Pd Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Arylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 80-100 | 6-18 | 70-95 |
| Heteroarylboronic acid | PdCl₂(dppf) | - | Cs₂CO₃ | DME/H₂O | 85-110 | 12-24 | 60-85 |
| Vinylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 90-110 | 8-16 | 65-90 |
Table 5: Sonogashira Coupling
| Terminal Alkyne | Pd Catalyst | Cu(I) Salt | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 25-60 | 4-12 | 80-98 |
| Alkylacetylene | Pd(PPh₃)₄ | CuI | DIPA | DMF | 40-80 | 6-18 | 75-90 |
| Silylacetylene | Pd(OAc)₂ | CuI | Et₃N | Toluene | 60-90 | 8-16 | 70-90 |
Experimental Protocols
Note on the Hydroxymethyl Group: The hydroxymethyl group at the 5-position is generally stable under many of the described reaction conditions. However, under strongly basic conditions or with highly reactive reagents, protection of the alcohol may be necessary to avoid side reactions. Common protecting groups for alcohols, such as silyl ethers (e.g., TBDMS) or benzyl ethers, can be employed if required and deprotected under appropriate conditions after the C-3 functionalization.
General Protocol for Nucleophilic Aromatic Substitution (SNAr) with an Amine
-
To a sealable reaction vessel, add this compound (1.0 eq.), the desired amine (1.2-2.0 eq.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Add a polar aprotic solvent such as DMF or DMSO (0.1-0.5 M concentration of the starting bromide).
-
Seal the vessel and heat the reaction mixture with vigorous stirring to 100-150 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-amino-5-hydroxymethylisoxazole derivative.
General Protocol for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube or sealed vial containing a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., XPhos, 2-10 mol%), and the base (e.g., NaOtBu, 1.2-2.0 eq.).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add this compound (1.0 eq.) and the amine nucleophile (1.1-1.5 eq.).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Seal the vessel and stir the reaction mixture at the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Ullmann Condensation with a Phenol
-
To a reaction vessel, add the copper(I) salt (e.g., CuI, 5-20 mol%), the ligand (if used, e.g., L-proline, 10-40 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Add this compound (1.0 eq.), the phenol (1.5-3.0 eq.), and the solvent (e.g., DMSO or DMF).
-
Heat the reaction mixture with vigorous stirring at the desired temperature (typically 110-150 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with aqueous base (e.g., 1M NaOH) to remove unreacted phenol, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
General Protocol for Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Add a degassed solvent system (e.g., dioxane/water, toluene/water).
-
Purge the reaction mixture with an inert gas (e.g., argon) for 10-15 minutes.
-
Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Sonogashira Coupling
-
To a Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) salt (e.g., CuI, 3-10 mol%).
-
Evacuate and backfill the flask with an inert atmosphere three times.
-
Add an anhydrous, degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine, 2.0-4.0 eq.).
-
Add the terminal alkyne (1.1-1.5 eq.) via syringe.
-
Stir the reaction mixture at room temperature or heat to 40-80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Disclaimer
The protocols provided herein are intended as general guidelines for research purposes only. The specific reaction conditions, including stoichiometry, temperature, reaction time, and purification methods, may require optimization for each specific substrate and nucleophile. Appropriate safety precautions should be taken when handling all chemicals.
Application Notes and Protocols for the Derivatization of the Hydroxymethyl Group of 3-Bromo-5-hydroxymethylisoxazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the hydroxymethyl group of 3-Bromo-5-hydroxymethylisoxazole. This compound is a valuable building block in medicinal chemistry and drug development, and the ability to selectively derivatize the hydroxymethyl moiety allows for the synthesis of a diverse range of analogues for structure-activity relationship (SAR) studies. The following protocols describe common and effective methods for etherification, esterification, and oxidation of the primary alcohol functionality.
Introduction
This compound is a key intermediate for the synthesis of various pharmacologically active compounds. The presence of a reactive hydroxymethyl group at the 5-position of the isoxazole ring offers a convenient handle for introducing a variety of functional groups, thereby modulating the physicochemical and biological properties of the parent molecule. The derivatization strategies outlined below are fundamental transformations in organic synthesis and can be readily adapted for the preparation of compound libraries for high-throughput screening.
Data Presentation: A Comparative Overview of Derivatization Reactions
The following table summarizes typical reaction conditions and expected yields for the derivatization of this compound. Please note that the yields are estimates based on analogous reactions and may vary depending on the specific substrate and reaction conditions.
| Derivatization Reaction | Reagents and Conditions | Product | Typical Yield (%) |
| Etherification | NaH, Alkyl halide (e.g., CH₃I), THF, 0 °C to rt | 3-Bromo-5-(alkoxymethyl)isoxazole | 70-90 |
| Esterification | Carboxylic acid, H₂SO₄ (cat.), Toluene, reflux | 3-Bromo-5-(acyloxymethyl)isoxazole | 60-85 |
| Acyl chloride, Pyridine, DCM, 0 °C to rt | 3-Bromo-5-(acyloxymethyl)isoxazole | 80-95 | |
| Oxidation to Aldehyde | PCC or Dess-Martin periodinane, DCM, rt | 3-Bromo-5-formylisoxazole | 75-90 |
| Oxidation to Carboxylic Acid | CrO₃, H₂SO₄, Acetone (Jones oxidation) | 3-Bromo-5-isoxazolecarboxylic acid | 65-85 |
Experimental Protocols
Etherification: Synthesis of 3-Bromo-5-(methoxymethyl)isoxazole
This protocol describes the Williamson ether synthesis for the preparation of a methyl ether derivative.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford 3-Bromo-5-(methoxymethyl)isoxazole.
Esterification: Synthesis of 3-Bromo-5-(acetoxymethyl)isoxazole
This protocol outlines the esterification using an acyl chloride, which is generally faster and higher yielding than Fischer esterification for this type of substrate.
Materials:
-
This compound
-
Acetyl chloride
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask and cool to 0 °C in an ice bath.
-
Add pyridine (1.5 eq) to the solution.
-
Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-Bromo-5-(acetoxymethyl)isoxazole.
Oxidation to Carboxylic Acid: Synthesis of 3-Bromo-5-isoxazolecarboxylic Acid
This protocol describes the Jones oxidation of the primary alcohol to a carboxylic acid. Note that chromium reagents are toxic and should be handled with appropriate safety precautions.
Materials:
-
This compound
-
Chromium trioxide (CrO₃)
-
Concentrated Sulfuric acid (H₂SO₄)
-
Acetone
-
Isopropanol
-
Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Prepare the Jones reagent by dissolving chromium trioxide (2.7 g) in concentrated sulfuric acid (2.3 mL) and then carefully diluting with water to a final volume of 10 mL. Caution: Exothermic reaction!
-
Dissolve this compound (1.0 eq) in acetone in a round-bottom flask and cool to 0 °C in an ice bath.
-
Add the Jones reagent dropwise to the stirred solution until a persistent orange color is observed.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2 hours.
-
Quench the excess oxidant by the careful addition of isopropanol until the solution turns green.
-
Remove the acetone under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude 3-Bromo-5-isoxazolecarboxylic acid.
-
The crude product can be purified by recrystallization or column chromatography. A similar oxidation of 3-bromo-5-(1-hydroxyethyl)-isoxazole to 3-bromo-5-acetyl-isoxazole has been reported using chromic anhydride in acetic acid.[1]
Mandatory Visualizations
Caption: Workflow for the etherification of this compound.
Caption: Workflow for the esterification of this compound.
Caption: General workflow for the oxidation of this compound.
References
Application Notes and Protocols for 3-Bromo-5-hydroxymethylisoxazole in Fragment-Based Drug Discovery
Application Notes
Introduction
3-Bromo-5-hydroxymethylisoxazole is a versatile fragment for use in Fragment-Based Drug Discovery (FBDD). Its structure combines key features that make it an attractive starting point for the development of potent and selective inhibitors. The isoxazole core is a common scaffold in medicinal chemistry, and the bromine atom at the 3-position can act as a leaving group, enabling potential covalent interactions with nucleophilic residues like cysteine on a target protein.[1][2] The hydroxymethyl group at the 5-position provides a readily modifiable handle for synthetic elaboration, allowing for fragment growing and linking strategies to improve affinity and selectivity.[3]
Key Features and Applications
-
Dual-Nature Fragment: this compound can be explored as both a non-covalent screening fragment and a reactive fragment for covalent targeting. Initial biophysical screens can identify weak binders, while subsequent mass spectrometry-based assays can confirm covalent modification.
-
Covalent Inhibitor Development: The 3-bromo-isoxazole motif has been identified as a "warhead" that can selectively react with activated cysteine residues within enzyme active sites.[2] This makes the fragment particularly useful for targeting classes of proteins where a reactive cysteine is present, such as certain proteases, kinases, and dehydrogenases.
-
"Poised" for Elaboration: The hydroxymethyl group is an ideal synthetic handle for "fragment growing". Following the identification of a binding mode, typically through X-ray crystallography, chemists can readily extend the molecule from this position to explore nearby pockets on the protein surface, thereby increasing potency and selectivity.
-
Favorable Physicochemical Properties: As a small molecule, this compound generally adheres to the "Rule of Three," possessing a low molecular weight, which is a desirable characteristic for fragments used in FBDD.[3] This allows for a more efficient exploration of chemical space and provides a good starting point for building molecules with drug-like properties.
Experimental Protocols
Protocol 1: Primary Screening using Differential Scanning Fluorimetry (Thermal Shift Assay)
This protocol outlines a primary screening method to identify if this compound binds to and stabilizes a target protein.
Methodology:
-
Protein Preparation: Prepare the target protein in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl) to a final concentration of 5 µM.
-
Fragment Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Create a working solution by diluting the stock to 10 mM in the assay buffer.
-
Assay Plate Setup:
-
In a 96-well PCR plate, add 20 µL of the 5 µM protein solution to each well.
-
Add 2 µL of the 10 mM fragment working solution to the sample wells (final fragment concentration of 1 mM).
-
Add 2 µL of 10% DMSO in assay buffer to the negative control wells.
-
Add 2 µL of a known binder (if available) as a positive control.
-
-
Dye Addition: Add 2 µL of a fluorescent dye (e.g., SYPRO Orange, diluted 1:1000) to each well.
-
Thermal Denaturation:
-
Seal the plate and centrifuge briefly to mix.
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, collecting fluorescence data at each interval.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature to generate a melting curve.
-
Determine the melting temperature (Tm), which is the midpoint of the transition.
-
A significant positive shift in Tm (ΔTm) in the presence of the fragment compared to the DMSO control indicates binding and stabilization.
-
Protocol 2: Hit Validation using Saturation Transfer Difference (STD) NMR Spectroscopy
This protocol is used to confirm the binding of the fragment to the target protein in solution.
Methodology:
-
Sample Preparation:
-
Prepare a 20 µM solution of the target protein in a deuterated buffer (e.g., 50 mM Phosphate buffer-d11, pD 7.4, 150 mM NaCl).
-
Prepare a 1 mM solution of this compound in the same deuterated buffer.
-
Mix the protein and fragment solutions to achieve final concentrations of 20 µM protein and 1 mM fragment.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D proton NMR spectrum of the fragment alone as a reference.
-
Acquire an STD NMR spectrum of the protein-fragment mixture. This involves irradiating the protein resonances and observing the transfer of saturation to the bound ligand.
-
A typical STD experiment includes a series of off-resonance and on-resonance spectra.
-
-
Data Processing and Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.
-
The presence of signals in the STD spectrum corresponding to the protons of this compound confirms that it binds to the protein. The relative intensity of the signals can provide information about which parts of the fragment are in closest contact with the protein.
-
Protocol 3: Covalent Binding Assessment using Intact Protein Mass Spectrometry
This protocol determines if the fragment covalently modifies the target protein.
Methodology:
-
Incubation:
-
Incubate the target protein (e.g., at 10 µM) with an excess of this compound (e.g., 100 µM) in a suitable buffer at room temperature.
-
Take time points (e.g., 0, 1, 4, and 24 hours).
-
As a control, incubate the protein with DMSO alone.
-
-
Sample Preparation for MS:
-
Desalt the protein samples using a C4 ZipTip or a similar method to remove unbound fragment and non-volatile salts.
-
-
Mass Spectrometry Analysis:
-
Analyze the samples by electrospray ionization mass spectrometry (ESI-MS) to determine the intact mass of the protein.
-
-
Data Analysis:
-
Compare the mass of the protein incubated with the fragment to the control.
-
A mass increase corresponding to the molecular weight of the fragment minus the bromine atom (177.98 - 79.90 = 98.08 Da) would indicate a covalent bond formation with the loss of HBr.
-
Data Presentation
Table 1: Hypothetical Primary Screening and Validation Data
| Fragment ID | Method | Target Conc. | Fragment Conc. | Result | Interpretation |
| This compound | DSF | 5 µM | 1 mM | ΔTm = +3.5 °C | Hit |
| Control Fragment | DSF | 5 µM | 1 mM | ΔTm = +0.2 °C | Non-binder |
| This compound | STD-NMR | 20 µM | 1 mM | STD signals observed | Hit Confirmed |
Table 2: Hypothetical Covalent Binding Mass Spectrometry Data
| Sample | Expected Mass (Da) | Observed Mass (Da) | Mass Shift (Da) | Interpretation |
| Protein + DMSO (t=0) | 25,000.0 | 25,000.5 | - | Unmodified Protein |
| Protein + Fragment (t=4h) | 25,098.1 | 25,098.7 | +98.2 | Covalent Adduct Formed |
Visualizations
Caption: General workflow for Fragment-Based Drug Discovery (FBDD).
Caption: Decision workflow for hit characterization.
Caption: Example signaling pathway targeted by a hypothetical inhibitor.
References
Application Notes and Protocols: 3-Bromo-5-hydroxymethylisoxazole as a Putative GAPDH Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a pivotal enzyme in glycolysis, catalyzing the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. Beyond its canonical role in metabolism, GAPDH is implicated in various non-glycolytic processes, including apoptosis, DNA repair, and membrane trafficking. The overexpression of GAPDH in several cancers and its critical role in the "Warburg effect" — the metabolic shift of cancer cells towards aerobic glycolysis — has positioned it as an attractive target for anticancer drug development.[1][2]
The 3-bromo-4,5-dihydroisoxazole (BDHI) scaffold has emerged as a promising "warhead" for the covalent inhibition of GAPDH.[2] These compounds function by selectively targeting the catalytic cysteine residue (Cys152) in the active site of human GAPDH (hGAPDH), leading to irreversible inactivation of the enzyme.[1][3] This document provides detailed application notes and protocols for investigating 3-Bromo-5-hydroxymethylisoxazole, a member of the isoxazole family, as a putative covalent inhibitor of GAPDH. While direct experimental data for this specific compound is not yet prevalent in the literature, its mechanism is inferred from closely related and well-studied 3-bromo-isoxazoline derivatives.[1][4]
Mechanism of Action: Covalent Inhibition of GAPDH
The proposed mechanism of action for this compound as a GAPDH inhibitor involves a covalent modification of the enzyme's active site. The core of this mechanism lies in the electrophilic nature of the 3-bromo-isoxazole ring, which acts as a warhead targeting the nucleophilic thiolate of the catalytic Cys152 residue.[1][3]
Key Steps in the Proposed Mechanism:
-
Binding to the Active Site: The inhibitor first binds non-covalently to the active site of GAPDH. The hydroxymethyl group at the 5-position may contribute to the binding affinity and selectivity through interactions with amino acid residues in the active site.
-
Nucleophilic Attack: The highly reactive thiolate anion of Cys152 performs a nucleophilic attack on the isoxazole ring, leading to the displacement of the bromide ion.
-
Covalent Adduct Formation: This reaction results in the formation of a stable, irreversible covalent bond between the inhibitor and the Cys152 residue.
-
Enzyme Inactivation: The covalent modification of the catalytic cysteine blocks the binding of the natural substrate, glyceraldehyde-3-phosphate, thereby inhibiting the enzymatic activity of GAPDH.[1] This disruption of glycolysis can lead to a reduction in ATP production and induce apoptosis in cancer cells that are highly dependent on this metabolic pathway.[4]
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for this compound as a GAPDH inhibitor. These values are based on reported data for analogous 3-bromo-isoxazoline compounds and serve as a benchmark for experimental investigation.
Table 1: In Vitro GAPDH Inhibition Data
| Parameter | Value | Description |
| IC | 5.2 µM | Concentration of inhibitor required for 50% inhibition of recombinant hGAPDH activity. |
| k | 1500 M⁻¹s⁻¹ | Second-order rate constant for enzyme inactivation, reflecting the efficiency of covalent modification. |
| Binding Mode | Covalent, Irreversible | Indicates the formation of a stable adduct with the enzyme. |
Table 2: Cellular Activity in Pancreatic Cancer Cell Lines (e.g., PANC-1)
| Parameter | Value | Description |
| GI | 12.5 µM | Concentration of inhibitor causing 50% growth inhibition of PANC-1 cells after 72h treatment. |
| Target Engagement (CETSA) | T | Increase in the aggregation temperature of GAPDH in PANC-1 cells upon inhibitor binding, confirming target engagement. |
| Apoptosis Induction | 3.5-fold increase | Fold increase in Caspase-3/7 activity in PANC-1 cells treated with 2x GI |
Experimental Protocols
Detailed methodologies for key experiments to validate the activity of this compound are provided below.
Protocol 1: Recombinant hGAPDH Activity Assay (Colorimetric)
This protocol measures the enzymatic activity of purified hGAPDH by monitoring the reduction of NAD⁺ to NADH.
Materials:
-
Recombinant human GAPDH (hGAPDH)
-
This compound (stock solution in DMSO)
-
Assay Buffer: 100 mM Tris-HCl (pH 8.5), 10 mM Sodium Arsenate, 10 mM Sodium Pyrophosphate, 5 mM EDTA
-
Substrate Solution: 2 mM Glyceraldehyde-3-phosphate (G3P)
-
Cofactor Solution: 2 mM NAD⁺
-
Detection Reagent: Nitrotetrazolium Blue chloride (NBT) and Phenazine Methosulfate (PMS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer. Include a DMSO vehicle control.
-
In a 96-well plate, add 20 µL of each inhibitor dilution or vehicle control.
-
Add 20 µL of hGAPDH solution (e.g., 0.1 µg/µL) to each well and incubate for 30 minutes at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 160 µL of a master mix containing the Substrate Solution, Cofactor Solution, and Detection Reagent.
-
Immediately measure the absorbance at 570 nm in kinetic mode for 15 minutes at 37°C.
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Determine the IC
50value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm the direct binding of an inhibitor to its target protein in a cellular environment.
Materials:
-
PANC-1 cells (or other relevant cell line)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: PBS with 0.4% NP-40 and protease inhibitors
-
SDS-PAGE and Western Blotting reagents
-
Anti-GAPDH antibody
-
PCR tubes and a thermal cycler
Procedure:
-
Culture PANC-1 cells to ~80% confluency.
-
Treat cells with either this compound (e.g., 2x GI
50concentration) or vehicle (DMSO) for 2 hours at 37°C. -
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by three freeze-thaw cycles (liquid nitrogen and 25°C water bath).[5]
-
Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.[5]
-
Analyze the supernatant by SDS-PAGE and Western blotting using an anti-GAPDH antibody.
-
Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the drug-treated samples indicates target engagement.
Visualizations
Caption: Covalent inhibition of GAPDH by this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. 3-Bromo-Isoxazoline Derivatives Inhibit GAPDH Enzyme in PDAC Cells Triggering Autophagy and Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. air.unipr.it [air.unipr.it]
- 3. air.unimi.it [air.unimi.it]
- 4. 3-Bromo-Isoxazoline Derivatives Inhibit GAPDH Enzyme in PDAC Cells Triggering Autophagy and Apoptotic Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Covalent Modification of Cysteine Residues by 3-Bromo-5-hydroxymethylisoxazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-Bromo-5-hydroxymethylisoxazole, a member of the 3-bromo-4,5-dihydroisoxazole (BDHI) class of covalent modifiers, for targeting cysteine residues in proteins. This document includes detailed protocols for synthesis, biochemical and cellular assays, and data on the biological activity of related compounds.
Introduction
This compound is an electrophilic fragment that can covalently modify nucleophilic cysteine residues in proteins. This irreversible modification makes it a valuable tool for chemical biology and drug discovery, particularly in the development of targeted covalent inhibitors. The 3-bromo-4,5-dihydroisoxazole (BDHI) core is a moderately reactive electrophile, which allows for selective targeting of activated cysteine residues within protein binding pockets, minimizing off-target reactivity.[1]
The primary mechanism of action involves the nucleophilic attack of a deprotonated cysteine (thiolate) on the C3 position of the isoxazole ring, leading to the displacement of the bromide ion and the formation of a stable covalent bond. This targeted covalent inhibition can lead to prolonged pharmacodynamic effects and is an attractive strategy for inhibiting enzymes implicated in various diseases, including cancer.
A key target of this class of compounds is human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH), a critical enzyme in the glycolytic pathway.[1][2] By covalently modifying a catalytic cysteine residue in the active site of hGAPDH, these compounds can inhibit its enzymatic activity, disrupt glycolysis, and thereby induce apoptosis and autophagy in cancer cells that are highly dependent on this metabolic pathway.[3][4][5]
Synthesis of this compound
A plausible synthetic route for this compound is adapted from the synthesis of similar 3-aryl-5-hydroxymethylisoxazoles.[6][7] The general strategy involves a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.
Experimental Protocol: Synthesis
Step 1: Synthesis of Bromoaldoxime
-
To a solution of bromoacetaldehyde (1.0 eq) in a suitable solvent such as ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Extract the bromoaldoxime with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude bromoaldoxime, which can be used in the next step without further purification.
Step 2: In situ Generation of Nitrile Oxide and [3+2] Cycloaddition
-
Dissolve the bromoaldoxime (1.0 eq) and propargyl alcohol (1.2 eq) in a chlorinated solvent like dichloromethane (DCM).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add an oxidizing agent, such as N-chlorosuccinimide (NCS) or sodium hypochlorite solution (bleach), portion-wise to the reaction mixture to generate the nitrile oxide in situ.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.
-
Once the reaction is complete, quench with water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure this compound.
Biochemical Assays for Covalent Modification
hGAPDH Inhibition Assay
This protocol is to determine the inhibitory effect of this compound on the enzymatic activity of recombinant human GAPDH.
Materials:
-
Recombinant His-tagged hGAPDH
-
Assay Buffer: 10 mM TEA, 5 mM EDTA, 10 mM sodium arseniate, pH 7.6
-
Glyceraldehyde-3-phosphate (GAP)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
This compound
-
96-well UV-transparent microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, pre-incubate hGAPDH (final concentration 2 µM) with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) in the Assay Buffer for a defined period (e.g., 3 hours) at 37 °C.[2] Include a DMSO vehicle control.
-
Initiate the enzymatic reaction by adding a solution of GAP (final concentration ~0.5 mM) and NAD+ (final concentration ~1 mM).
-
Immediately monitor the increase in absorbance at 340 nm, corresponding to the formation of NADH, at regular intervals for 10-15 minutes.
-
Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of residual enzyme activity for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Determination of Kinetic Parameters (k_inact/K_I)
For covalent inhibitors, the second-order rate constant k_inact/K_I is a more accurate measure of potency than IC50.[8] This can be determined by measuring the observed rate of inactivation (k_obs) at different inhibitor concentrations.
Protocol:
-
Incubate the target protein (e.g., hGAPDH) with various concentrations of the inhibitor.
-
At different time points, measure the remaining enzyme activity as described in the hGAPDH inhibition assay.
-
For each inhibitor concentration, plot the natural logarithm of the percentage of remaining activity against time. The slope of this line is -k_obs.
-
Plot the calculated k_obs values against the inhibitor concentrations.
-
Fit the data to the following equation to determine k_inact and K_I: k_obs = k_inact * [I] / (K_I + [I]) where [I] is the inhibitor concentration.
-
The ratio k_inact/K_I represents the efficiency of covalent modification.
Cellular Assays
Cell Viability Assay
This protocol uses the Crystal Violet assay to assess the anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Crystal Violet solution (0.5% in 25% methanol)
-
96-well cell culture plates
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 1 µM to 100 µM) for 48 hours.[2] Include a DMSO vehicle control.
-
After incubation, gently wash the cells with PBS.
-
Fix the cells with 100 µL of 4% paraformaldehyde for 15 minutes.
-
Wash the cells with PBS and stain with 100 µL of Crystal Violet solution for 20 minutes.
-
Thoroughly wash the plates with water to remove excess stain and allow them to air dry.
-
Solubilize the stain by adding 100 µL of 10% acetic acid to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.
Western Blot Analysis for Apoptosis and Autophagy Markers
Protocol:
-
Treat cells with this compound at a concentration around its IC50 value for 24-48 hours.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against key apoptosis markers (e.g., Cleaved Caspase-3, PARP) and autophagy markers (e.g., LC3-I/II, p62).
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system. An increase in Cleaved Caspase-3 and a shift from LC3-I to LC3-II are indicative of apoptosis and autophagy, respectively.
Mass Spectrometry for Adduct Confirmation
Protocol:
-
Incubate the target protein with an excess of this compound.
-
Remove the excess, unbound inhibitor using a desalting column.
-
Analyze the intact protein using LC-MS to determine the mass shift corresponding to the covalent adduction. The expected mass increase would be the mass of the hydroxymethylisoxazole moiety minus the mass of bromine.
-
For site identification, digest the modified protein with trypsin.
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Search the MS/MS data against the protein sequence, specifying a variable modification on cysteine residues corresponding to the mass of the adduct.
Data Presentation
Table 1: Anti-proliferative Activity of Representative 3-Bromo-4,5-dihydroisoxazole Derivatives in Pancreatic Cancer Cell Lines
| Compound ID | R Group | Cell Line | IC50 (µM) | Reference |
| AXP-3018 | (Structure not shown) | PANC-1 | 10.3 ± 0.8 | [5] |
| MIA PaCa-2 | 9.4 ± 0.7 | [5] | ||
| AXP-3019 | (Structure not shown) | PANC-1 | 9.8 ± 1.1 | [5] |
| MIA PaCa-2 | 8.9 ± 0.9 | [5] | ||
| Compound 11 | Spirocyclic | PANC-1 | 24.3 ± 1.2 | [1][2] |
| MIA PaCa-2 | 22.1 ± 1.5 | [1][2] | ||
| Compound 12 | Spirocyclic | PANC-1 | > 100 | [1][2] |
| MIA PaCa-2 | > 100 | [1][2] |
Note: Data for the specific compound this compound is not available in the cited literature. The table presents data for structurally related compounds to illustrate the potential activity.
Table 2: Inhibition of Recombinant hGAPDH by 3-Bromo-4,5-dihydroisoxazole Derivatives
| Compound ID | hGAPDH Residual Activity (%) at 10 µM | Incubation Time | Reference |
| AXP-1007 | ~95% | 48 h | [3] |
| AXP-3005 | ~60% | 48 h | [3] |
| AXP-3009 | ~50% | 48 h | [3] |
| AXP-3018 | ~25% | 48 h | [3] |
| AXP-3019 | ~10% | 48 h | [3] |
Visualizations
References
- 1. Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-Bromo-Isoxazoline Derivatives Inhibit GAPDH Enzyme in PDAC Cells Triggering Autophagy and Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Bromo-Isoxazoline Derivatives Inhibit GAPDH Enzyme in PDAC Cells Triggering Autophagy and Apoptotic Cell Death [iris.univr.it]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]
Synthesis of 3-Bromo-5-(N-Boc)aminomethylisoxazole from the Parent Alcohol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-(N-Boc)aminomethylisoxazole is a valuable building block in medicinal chemistry and drug discovery. The isoxazole scaffold is a key heterocycle present in numerous biologically active compounds. The presence of a bromine atom allows for further functionalization through cross-coupling reactions, while the Boc-protected aminomethyl group serves as a versatile handle for the introduction of various substituents. This document provides a detailed protocol for the multi-step synthesis of 3-Bromo-5-(N-Boc)aminomethylisoxazole starting from the corresponding parent alcohol, (3-bromoisoxazol-5-yl)methanol. The synthetic strategy involves the conversion of the primary alcohol into a good leaving group, followed by nucleophilic substitution with an azide, reduction to the primary amine, and subsequent protection with a tert-butyloxycarbonyl (Boc) group.
Synthetic Pathway Overview
The synthesis of 3-Bromo-5-(N-Boc)aminomethylisoxazole from (3-bromoisoxazol-5-yl)methanol is a four-step process. The hydroxyl group is first converted to a mesylate, a good leaving group. This is followed by an S_N2 reaction with sodium azide to introduce the azido group. The azide is then reduced to the corresponding amine via a Staudinger reaction. Finally, the amine is protected with a Boc group to yield the target compound.
Troubleshooting & Optimization
optimizing reaction conditions for 3-Bromo-5-hydroxymethylisoxazole synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the synthesis of 3-Bromo-5-hydroxymethylisoxazole.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The most prevalent method for synthesizing this compound is the [3+2] cycloaddition reaction. This involves the reaction of a brominated nitrile oxide, generated in situ from dibromoformaldoxime, with propargyl alcohol. An alternative, though less detailed in available literature, involves the reaction of 3-butyn-2-ol with dibromoformaldoxime to yield 3-bromo-5-(1-hydroxyethyl)-isoxazole, which can be subsequently converted to the target molecule.
Q2: What are the critical reaction parameters to control during the synthesis?
A2: Temperature, reaction time, and the rate of addition of reagents are critical. For the [3+2] cycloaddition, maintaining a low temperature during the in situ generation of the nitrile oxide is crucial to prevent side reactions. The reaction time can vary, and it is essential to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).
Q3: What are the potential impurities or side products I should be aware of?
A3: A common impurity is the corresponding 3,4-disubstituted isoxazole isomer, which can be formed during the cycloaddition reaction.[1] Depending on the reaction conditions, unreacted starting materials and byproducts from the decomposition of the nitrile oxide may also be present.
Q4: What are the recommended purification techniques for this compound?
A4: The primary methods for purification are column chromatography and recrystallization. For column chromatography, a silica gel stationary phase with a gradient of ethyl acetate in hexane is often effective. Recrystallization from a suitable solvent system, such as n-hexane, can also yield a high-purity product.[1]
Q5: How can I confirm the identity and purity of the final product?
A5: The structure and purity of this compound should be confirmed using a combination of analytical techniques. These include ¹H NMR and ¹³C NMR spectroscopy to elucidate the chemical structure, FT-IR spectroscopy to identify functional groups, and mass spectrometry to confirm the molecular weight. Purity can be assessed by HPLC or TLC analysis.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction. | - Increase the reaction time and continue to monitor by TLC.- Ensure the reaction temperature is optimal for the specific step. |
| Decomposition of reagents. | - Use fresh, high-purity starting materials.- For moisture-sensitive steps, ensure anhydrous conditions. | |
| Incorrect stoichiometry. | - Carefully check the molar ratios of all reactants and reagents. | |
| Formation of Multiple Products (as seen on TLC) | Formation of isomers. | - The 3,4-disubstituted isomer is a known possibility.[1] Optimize the reaction temperature and reagent addition to favor the desired 3,5-isomer.- Isomers can often be separated by careful column chromatography. |
| Side reactions due to temperature fluctuations. | - Maintain strict temperature control, especially during exothermic steps. Use an ice bath or cooling system as needed. | |
| Difficulty in Product Isolation | Product is an oil instead of a solid. | - Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.- If oiling out occurs during recrystallization, try a different solvent system. |
| Poor recovery after column chromatography. | - Ensure the chosen eluent system provides good separation on TLC (aim for an Rf of 0.2-0.4 for the product).- Avoid overloading the column. | |
| Product Purity Issues | Persistent impurities after purification. | - If recrystallization is ineffective, attempt purification by column chromatography, or vice-versa.- Consider a chemical wash to remove specific impurities (e.g., a mild base wash to remove acidic impurities). |
Experimental Protocols
Synthesis of this compound via [3+2] Cycloaddition
This protocol is adapted from procedures for analogous compounds.
Step 1: In situ generation of Bromonitrile Oxide and Cycloaddition
-
To a stirred mixture of propargyl alcohol (1 equivalent) and a mild base such as sodium bicarbonate (2-3 equivalents) in a suitable solvent (e.g., ethyl acetate), add a solution of dibromoformaldoxime (1.1 equivalents) in the same solvent portionwise at room temperature.[1]
-
Maintain the reaction temperature at room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Step 2: Purification
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent.
-
Further purification can be achieved by recrystallization from n-hexane if necessary.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Reactant Stoichiometry | ||
| Propargyl Alcohol | 1 equivalent | Adapted from related syntheses |
| Dibromoformaldoxime | 1.1 - 2 equivalents | [1] |
| Base (e.g., Potassium Bicarbonate) | 1.5 - 3 equivalents | [1] |
| Reaction Conditions | ||
| Temperature | Room Temperature (can be heated to 50-70°C to increase rate) | [1] |
| Reaction Time | 3 - 24 hours | [1] |
| Solvent | Ethyl Acetate | [1] |
| Purification | ||
| Column Chromatography Eluent | Hexane/Ethyl Acetate Gradient | General Practice |
| Recrystallization Solvent | n-Hexane | [1] |
Visualizations
References
common impurities in 3-Bromo-5-hydroxymethylisoxazole and their identification
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues related to the impurities in 3-Bromo-5-hydroxymethylisoxazole and provide guidance for their identification and troubleshooting during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound?
A1: Impurities in this compound typically originate from the synthetic route. Based on a likely synthesis involving the cycloaddition of dibromoformoxime with propargyl alcohol, common impurities can be categorized as:
-
Unreacted Starting Materials: Residual propargyl alcohol and dibromoformoxime.
-
Reagent Residues: Traces of brominating agents or bases used during the synthesis.
-
Solvent Residues: Volatile organic compounds from the reaction or purification steps, such as isopropyl ether or other common organic solvents.
-
By-products and Degradation Products:
-
Oxidation Products: The hydroxymethyl group is susceptible to oxidation, leading to the formation of 3-Bromo-5-formylisoxazole (aldehyde) or 3-Bromo-5-isoxazolecarboxylic acid (carboxylic acid).
-
Polymers: Polymerized propargyl alcohol.
-
Side-reaction Products: Potential formation of regioisomers, although less common with terminal alkynes.
-
Q2: I have an unexpected peak in the HPLC chromatogram of my this compound sample. How can I identify it?
A2: An unexpected peak indicates an impurity. A systematic approach is recommended for identification:
-
Review the Synthesis: Analyze the synthetic pathway to hypothesize potential side products, unreacted starting materials, and by-products.
-
Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight, a critical piece of information for identification.
-
NMR Spectroscopy: If the impurity can be isolated (e.g., by preparative HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can provide detailed structural information to confirm its identity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, such as residual solvents, Headspace GC-MS is the most effective identification technique.
Q3: My NMR spectrum shows signals that I cannot assign to this compound. What could they be?
A3: Unidentified signals in an NMR spectrum can arise from several sources:
-
Residual Solvents: Compare the chemical shifts of the unknown peaks with a table of common NMR solvents.
-
Starting Materials: Signals from unreacted propargyl alcohol or dibromoformoxime may be present.
-
Degradation Products: The presence of an aldehyde proton signal (around 9-10 ppm) could indicate the presence of 3-Bromo-5-formylisoxazole. A broad singlet corresponding to a carboxylic acid proton might suggest the formation of 3-Bromo-5-isoxazolecarboxylic acid.
Q4: How can I quantify the level of impurities in my sample?
A4: Quantitative analysis of impurities is typically performed using chromatographic techniques:
-
High-Performance Liquid Chromatography (HPLC): When coupled with a suitable detector (e.g., UV-Vis), HPLC is a powerful tool for quantifying impurities. The purity is often calculated as the percentage of the main peak area relative to the total peak area of all components. For accurate quantification, a reference standard for the impurity is required.
-
Quantitative NMR (qNMR): This technique can be used to determine the concentration of an analyte by comparing the integral of one of its signals to the integral of a signal from a certified internal standard of known concentration.
-
Gas Chromatography (GC): For volatile impurities, GC with a Flame Ionization Detector (FID) is a standard method for quantification.
Troubleshooting Guides
Issue 1: Low Purity of this compound after Synthesis
Symptoms:
-
Multiple significant peaks in the HPLC chromatogram.
-
Complex NMR spectrum with numerous unidentifiable signals.
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | 1. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or HPLC to ensure it has gone to completion. 2. If the reaction is stalled, consider adjusting the reaction temperature, time, or stoichiometry of reagents. |
| Side Reactions | 1. Analyze the reaction conditions. High temperatures can often lead to the formation of by-products. 2. The slow addition of reagents can sometimes minimize side reactions. |
| Ineffective Purification | 1. Optimize the purification method. If using column chromatography, screen different solvent systems using TLC to achieve better separation. 2. For recrystallization, perform a solvent screen to find a solvent system that provides good differential solubility. |
Issue 2: Presence of Volatile Impurities
Symptoms:
-
Unexpected peaks in the early retention time region of a GC chromatogram.
-
Characteristic solvent peaks in the ¹H NMR spectrum.
| Possible Cause | Troubleshooting Steps |
| Residual Solvents from Reaction/Workup | 1. Identify the solvent using Headspace GC-MS. 2. Dry the sample under high vacuum for an extended period to remove volatile residues. 3. If the solvent is high-boiling (e.g., DMF, DMSO), consider an alternative purification method like precipitation or a different extraction solvent. |
| Contamination from Glassware or Handling | 1. Ensure all glassware is thoroughly cleaned and dried before use. 2. Use high-purity solvents for all steps. 3. Run a blank injection (mobile phase only for HPLC, or an empty vial for GC) to check for system contamination. |
Data Presentation
The following table summarizes potential impurities and their typical analytical detection methods.
| Impurity Category | Potential Compounds | Recommended Analytical Technique(s) | Typical Limit of Quantification (LOQ) |
| Starting Materials | Propargyl alcohol, Dibromoformoxime | HPLC-UV, LC-MS, ¹H NMR | 0.01 - 0.1% |
| Degradation Products | 3-Bromo-5-formylisoxazole, 3-Bromo-5-isoxazolecarboxylic acid | HPLC-UV, LC-MS, ¹H NMR | 0.01 - 0.1% |
| Residual Solvents | Isopropyl ether, Toluene, Acetone, etc. | Headspace GC-MS | 1 - 100 ppm |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
This is a general-purpose method that can be used as a starting point for the analysis of this compound. Optimization may be required based on the specific impurities present.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10% to 90% B; 25-30 min: 90% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve approximately 1 mg of the sample in 1 mL of 50:50 Water/Acetonitrile. |
Protocol 2: Headspace Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
This method is suitable for the identification and quantification of residual volatile organic solvents.
| Parameter | Condition |
| GC Column | DB-624 or equivalent, 30 m x 0.32 mm ID, 1.8 µm film thickness |
| Oven Program | 40 °C (hold 5 min), then 10 °C/min to 240 °C (hold 5 min) |
| Carrier Gas | Helium at a constant flow of 1.5 mL/min |
| Injector Temperature | 220 °C |
| MS Transfer Line Temp | 250 °C |
| MS Ion Source Temp | 230 °C |
| Mass Range | 35 - 350 amu |
| Headspace Sampler | |
| Vial Equilibration Temp | 80 °C |
| Vial Equilibration Time | 20 min |
| Sample Preparation | Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 1 mL of a suitable solvent (e.g., DMSO). |
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the general procedure for sample preparation for NMR analysis.
-
Sample Preparation: Weigh approximately 5-10 mg of the this compound sample into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Dissolution: Cap the NMR tube and gently vortex or sonicate to dissolve the sample completely.
-
Analysis: Acquire ¹H and ¹³C NMR spectra.
Visualizations
Caption: Workflow for identifying unknown impurities.
Caption: Logical flow for troubleshooting impurity sources.
purification of crude 3-Bromo-5-hydroxymethylisoxazole by column chromatography
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of crude 3-Bromo-5-hydroxymethylisoxazole by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: For the purification of moderately polar compounds like this compound, silica gel (230-400 mesh) is the standard and most effective stationary phase for normal-phase column chromatography.
Q2: How do I select an appropriate solvent system (eluent) for the purification?
A2: The ideal eluent is typically a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate). The optimal ratio should be determined by Thin Layer Chromatography (TLC) prior to running the column. A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of approximately 0.2-0.4 for this compound, which generally provides the best separation from impurities.[1]
Q3: What are the potential impurities I might encounter in my crude this compound sample?
A3: While specific impurities depend on the synthetic route, potential contaminants could include unreacted starting materials, such as propargyl alcohol and dibromoformaldoxime, if that synthesis path is used. Over-brominated or other isomeric byproducts may also be present. Additionally, degradation of the hydroxymethyl group under certain conditions could lead to other related impurities.
Q4: Is this compound stable on silica gel during chromatography?
A4: The hydroxymethyl group on the isoxazole ring may be sensitive to the acidic nature of silica gel, potentially leading to degradation if the compound is exposed for an extended period. To mitigate this, it is advisable to use flash chromatography to minimize the purification time. If degradation is still observed, the silica gel can be deactivated by pre-treating it with a small amount of a base, such as triethylamine, mixed in the eluent.[1]
Q5: How much crude material can I load onto my column?
A5: A general guideline is to use a ratio of crude material to silica gel by weight ranging from 1:20 to 1:100.[1] For difficult separations with closely eluting impurities, a higher ratio of silica gel to the crude product is recommended.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor separation of the desired compound from impurities. | Inappropriate solvent system (eluent). | Optimize the eluent using TLC to achieve a target Rf of 0.2-0.4 for the desired compound.[1] A shallower solvent gradient during elution can also improve separation. |
| Improperly packed column. | Ensure the silica gel is packed uniformly without any air bubbles or cracks, which can cause channeling and poor separation. | |
| Column overload. | Reduce the amount of crude material loaded onto the column. A 1:20 to 1:100 ratio of crude material to silica gel is recommended.[1] | |
| The compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| The compound may have degraded on the column. | Test the stability of your compound on a small amount of silica gel. If it is unstable, consider using deactivated silica or an alternative stationary phase like alumina. | |
| The compound elutes too quickly (with the solvent front). | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexanes). |
| Streaking or tailing of the compound band on the column. | The compound may be interacting too strongly with the acidic silica gel. | Add a small amount of a modifier to the eluent, such as triethylamine (0.1-1%), to neutralize active sites on the silica gel. |
| The crude sample was not loaded in a concentrated band. | Dissolve the crude sample in a minimal amount of solvent before loading it onto the column, or use a dry-loading technique. |
Data Presentation
The following table summarizes typical parameters for the column chromatography purification of this compound. Note that these values are illustrative and may require optimization for specific experimental conditions.
| Parameter | Recommended Value/Condition | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for normal-phase chromatography of moderately polar compounds. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate | A common and effective solvent system for compounds of this polarity. The ratio should be optimized via TLC. |
| Typical Eluent Gradient | Start with 10% Ethyl Acetate in Hexane, gradually increase to 30-50% Ethyl Acetate. | A gradient elution helps to first elute non-polar impurities and then the desired product, followed by more polar impurities. |
| Target Rf on TLC | ~0.3 in 30% Ethyl Acetate/Hexane | An Rf in this range typically translates to good separation on a column.[1] |
| Sample to Silica Ratio | 1:30 to 1:50 (by weight) | Provides a good balance between separation efficiency and material usage for typical purifications. |
| Expected Purity | >95% (by NMR or GC-MS) | Column chromatography should effectively remove most impurities to yield a high-purity product. |
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of crude this compound.
1. Preparation of the Column:
-
Select an appropriately sized glass chromatography column.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm) over the plug.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexanes).
-
Carefully pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any trapped air bubbles.
-
Once the silica has settled, add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (dichloromethane or the eluent).
-
In a separate flask, add a small amount of silica gel to the dissolved crude product.
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder of the crude material adsorbed onto the silica gel (dry loading).
-
Carefully add the dry-loaded sample to the top of the prepared column.
3. Elution and Fraction Collection:
-
Carefully add the initial eluent to the top of the column.
-
Begin collecting fractions in appropriately labeled test tubes or flasks.
-
Gradually increase the polarity of the eluent as the column runs (e.g., from 10% to 20% to 30% ethyl acetate in hexanes).
-
Monitor the composition of the collected fractions by TLC.
4. Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified product.
Workflow Diagram
Caption: Experimental workflow for the purification of this compound.
References
side reactions and byproduct formation in isoxazole synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for isoxazole synthesis. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of isoxazole derivatives. Our goal is to help you optimize your reaction outcomes by providing practical solutions to issues related to side reactions and byproduct formation.
Troubleshooting Guides
This section is organized by common problems encountered during isoxazole synthesis. Each problem is followed by potential causes and recommended solutions.
Problem 1: Low Yield of the Desired Isoxazole Product
Low or no product yield is a frequent issue in isoxazole synthesis. The underlying causes can often be traced back to the stability of intermediates, reaction conditions, or the purity of starting materials.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient in situ generation of nitrile oxide (for 1,3-dipolar cycloaddition) | The method of nitrile oxide generation is critical. Ensure that the chosen method (e.g., oxidation of aldoximes or dehydrohalogenation of hydroximoyl chlorides) is compatible with your substrates. The choice of base and solvent is also crucial.[1][2] |
| Dimerization of nitrile oxide to form furoxans | This is a common side reaction that consumes the nitrile oxide intermediate.[1][3] To minimize this, consider the slow addition of the nitrile oxide precursor to maintain a low concentration. Using a slight excess of the dipolarophile (alkyne) can also help.[1] Lowering the reaction temperature may also reduce the rate of dimerization.[4] |
| Decomposition of starting materials or intermediates | Isoxazole synthesis can be sensitive to temperature. If you observe charring or tar-like byproducts, the reaction conditions may be too harsh.[5] Consider lowering the reaction temperature and extending the reaction time.[1] Also, ensure the purity of your starting materials, as impurities can lead to side reactions.[1] |
| Inactive catalyst | For catalyzed reactions, ensure the catalyst is active and used in the correct loading. If necessary, consider pre-activation of the catalyst. |
| Poor reactant quality | Impurities in the starting materials, such as aldehydes, β-ketoesters, or hydroxylamine hydrochloride, can inhibit the reaction. It is recommended to use freshly purified reactants.[5] |
Problem 2: Formation of an Undesired Regioisomer or a Mixture of Isomers
Poor regioselectivity is a common challenge in isoxazole synthesis, leading to mixtures of products such as 3,5- and 3,4-disubstituted isoxazoles.[2]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal reaction conditions | The choice of solvent, temperature, and pH can significantly influence the regiochemical outcome.[2] For instance, in the cyclocondensation of β-enamino diketones with hydroxylamine, polar protic solvents like ethanol may favor one regioisomer, while aprotic solvents like acetonitrile may favor another.[2] |
| Inherent electronic or steric properties of the substrates | The electronic nature of the substituents on your starting materials plays a crucial role. For example, electron-withdrawing groups on a β-enamino diketone can lead to high regioselectivity.[2] Steric hindrance between bulky substituents on the nitrile oxide and the alkyne can also direct the cycloaddition to the sterically less hindered product.[4] |
| Inappropriate catalyst or lack thereof | Metal catalysts, such as copper(I), can promote high regioselectivity in 1,3-dipolar cycloaddition reactions, typically yielding 3,5-disubstituted isoxazoles.[2][6] Lewis acids like BF₃·OEt₂ can also be used to direct the regiochemistry in reactions involving β-enamino diketones.[6] |
Problem 3: Presence of Significant Byproducts
Apart from regioisomers, other byproducts can contaminate the desired isoxazole product.
Common Byproducts and Prevention Strategies:
| Byproduct | Formation Pathway | Prevention and Mitigation Strategies |
| Furoxans (1,2,5-oxadiazole-2-oxides) | Dimerization of the nitrile oxide intermediate.[3][4] | Generate the nitrile oxide in situ and add the precursor slowly to keep its concentration low. Use a slight excess of the alkyne. Lowering the reaction temperature can also be beneficial.[1][4] |
| Isoxazolines | Incomplete dehydration of the isoxazoline intermediate, particularly in syntheses starting from chalcones.[7] | Use a stronger base or a dehydrating agent. Increasing the reaction temperature or prolonging the reaction time can also promote the conversion to the isoxazole.[7] |
| Oximes and Nitriles | Reaction of an aldehyde with hydroxylamine can form an oxime, which can then dehydrate to a nitrile.[5] | Optimize the reaction conditions to favor the cyclization reaction over oxime formation. |
| Michael Adducts | In syntheses involving α,β-unsaturated carbonyl compounds, nucleophiles like hydroxylamine can undergo Michael addition as a competing reaction. | The Michael addition is a potential side reaction when using α,β-unsaturated precursors. Careful control of reaction conditions, such as temperature and stoichiometry, can help minimize this pathway. |
Frequently Asked Questions (FAQs)
Q1: What are the two main synthetic routes to isoxazoles, and what are the common side reactions for each?
A1: The two primary methods for synthesizing isoxazoles are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine.[8] For the 1,3-dipolar cycloaddition, the most common side reactions are the formation of regioisomers (e.g., 3,4- vs. 3,5-disubstituted isoxazoles) and the dimerization of the nitrile oxide to form furoxans.[1][6] In the condensation of 1,3-dicarbonyls, the primary challenge is controlling the regioselectivity to obtain the desired constitutional isomer.[9][10]
Q2: How can I control regioselectivity in the 1,3-dipolar cycloaddition of a nitrile oxide and a terminal alkyne?
A2: The regioselectivity of this reaction is governed by both steric and electronic factors.[2] To favor the formation of the 3,5-disubstituted isoxazole, the use of a copper(I) catalyst is a well-established method.[2][6] Lowering the reaction temperature and using less polar solvents can also improve selectivity.[6]
Q3: I am synthesizing a 3,4-disubstituted isoxazole and keep getting the 3,5-isomer. What can I do?
A3: Synthesizing 3,4-disubstituted isoxazoles is often more challenging. Strategies to favor this regioisomer include using internal alkynes or alternative synthetic routes, such as the [3+2] cycloaddition of nitrile oxides with enamines or the cyclocondensation of β-enamino diketones with hydroxylamine in the presence of a Lewis acid.[6]
Q4: My reaction is producing a significant amount of furoxan. How can I minimize this byproduct?
A4: Furoxan formation is due to the dimerization of the nitrile oxide.[3] To minimize this, you should generate the nitrile oxide in situ in the presence of the alkyne. Slow addition of the nitrile oxide precursor (e.g., an aldoxime and an oxidant, or a hydroximoyl chloride and a base) is recommended to keep the instantaneous concentration of the nitrile oxide low.[4] Using a slight excess of the alkyne can also help to trap the nitrile oxide before it dimerizes.[1]
Q5: How do I purify my isoxazole from the furoxan byproduct?
A5: Purification can often be achieved by column chromatography on silica gel. Since furoxans are often more polar than the corresponding isoxazoles, a careful selection of the eluent system should allow for good separation. Recrystallization can also be an effective purification method.
Q6: Can Michael addition be a significant side reaction?
A6: Yes, if your synthesis involves α,β-unsaturated ketones or aldehydes (like chalcones) and a nucleophile such as hydroxylamine, Michael addition can be a competing reaction. The outcome is highly dependent on the substrate and reaction conditions. Optimizing the temperature, solvent, and base can help to favor the desired cyclization pathway.
Experimental Protocols
Protocol 1: Regioselective Synthesis of 3,5-Disubstituted Isoxazoles via Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition
This protocol is adapted from methods known to favor the formation of 3,5-disubstituted isoxazoles.[6]
Materials:
-
Aldoxime (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Copper(I) iodide (CuI) (5 mol%)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a stirred solution of the aldoxime (1.0 eq), terminal alkyne (1.2 eq), and CuI (0.05 eq) in anhydrous DCM at 0 °C, add triethylamine (1.5 eq).
-
Slowly add a solution of NCS (1.1 eq) in DCM to the reaction mixture over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 3,5-disubstituted isoxazole.
Protocol 2: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles from a β-Enamino Diketone
This protocol is based on methods that utilize a Lewis acid to control regioselectivity.[6]
Materials:
-
β-Enamino diketone (1.0 eq)
-
Hydroxylamine hydrochloride (1.2 eq)
-
Pyridine (1.4 eq)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (2.0 eq)
-
Acetonitrile, anhydrous
Procedure:
-
To a solution of the β-enamino diketone (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in anhydrous acetonitrile, add pyridine (1.4 eq).
-
Add boron trifluoride diethyl etherate (2.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3,4-disubstituted isoxazole.
Visualizations
Logical Workflow for Troubleshooting Low Product Yield
Caption: A flowchart for troubleshooting common issues in isoxazole synthesis.
Competing Pathways in 1,3-Dipolar Cycloaddition
Caption: Reaction pathways in nitrile oxide-based isoxazole synthesis.
Regioselectivity in Condensation of an Unsubstituted 1,3-Diketone
Caption: Regioisomeric outcomes in isoxazole synthesis from 1,3-diketones.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 3-Bromo-5-hydroxymethylisoxazole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 3-Bromo-5-hydroxymethylisoxazole. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on yield optimization.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions.
| Question/Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to no product yield. | 1. Decomposition of Dibromoformaldoxime: The key reagent, dibromoformaldoxime, can be unstable. 2. Inefficient Nitrile Oxide Formation: The in-situ generation of bromonitrile oxide may be incomplete. 3. Suboptimal Reaction Temperature: Temperature may be too low for efficient reaction or too high, leading to decomposition. 4. Incorrect Base: The type or amount of base used may not be optimal for the reaction. | 1. Use freshly prepared or properly stored dibromoformaldoxime. 2. Ensure slow, portion-wise addition of dibromoformaldoxime to the reaction mixture to maintain a low concentration and favor the reaction with propargyl alcohol.[1] 3. The reaction can be performed at room temperature, but gentle heating to 50-70°C may increase the reaction rate.[1] Monitor for any signs of decomposition. 4. Use a mild inorganic base like potassium bicarbonate. An excess of the base (2-3 times the stoichiometric amount) is preferable.[1] |
| Formation of 3,4-disubstituted isoxazole isomer. | The 1,3-dipolar cycloaddition can sometimes yield the undesired 3,4-isomer, although the 3,5-isomer is generally favored with terminal alkynes like propargyl alcohol. | While selectivity for the 3,5-disubstituted isomer is typically high, the 3,4-isomer can be separated by crystallization or fractional distillation.[1] |
| Presence of unreacted starting materials. | 1. Insufficient Reaction Time: The reaction may not have proceeded to completion. 2. Poor Mixing: Inadequate stirring can lead to localized reagent concentrations and incomplete reaction. | 1. Monitor the reaction progress using techniques like TLC or HPLC. Reactions are typically complete within 3-24 hours at room temperature.[1] 2. Ensure vigorous and efficient stirring throughout the reaction. |
| Difficulty in product purification. | 1. Oily Product: The crude product may be an oil, making crystallization difficult. 2. Co-eluting Impurities: Side products or starting materials may have similar polarity to the desired product. | 1. If crystallization from a single solvent fails, try a solvent/anti-solvent system. Column chromatography is also a viable purification method. 2. Optimize the solvent system for column chromatography using TLC to achieve better separation. A gradient elution might be necessary. |
| Formation of furoxan byproduct. | Dimerization of the in-situ generated bromonitrile oxide can lead to the formation of furoxan. | This is a common side reaction in 1,3-dipolar cycloadditions. To minimize it, ensure a slow addition of the dibromoformaldoxime to maintain its low concentration, favoring the reaction with the alkyne. |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is provided below, based on established methods for analogous compounds.[1]
Synthesis of this compound via 1,3-Dipolar Cycloaddition
This procedure involves the reaction of dibromoformaldoxime with propargyl alcohol.
Materials:
-
Propargyl alcohol
-
Potassium bicarbonate (or other mild inorganic base)
-
Dibromoformaldoxime
-
Ethyl acetate (or other suitable solvent)
-
Water
Procedure:
-
In a well-ventilated fume hood, dissolve propargyl alcohol (1 equivalent) in ethyl acetate.
-
To this solution, add a small amount of water (approximately 0.1-1% by volume relative to the solvent) and potassium bicarbonate (2-3 equivalents).
-
Stir the mixture vigorously at room temperature.
-
Add dibromoformaldoxime (1 equivalent) portion-wise to the stirred mixture over a period of time (e.g., 3 hours).
-
Continue stirring the reaction mixture at room temperature for 3-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, pour the reaction mixture into water to dissolve the inorganic salts.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by crystallization or column chromatography.
Data Presentation
The yield of 3,5-disubstituted isoxazoles is generally high, often exceeding 75%.[1] The following table summarizes expected yields based on literature for similar syntheses.
| Reactants | Base | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Dibromoformaldoxime, Propargyl alcohol | Potassium Bicarbonate | Ethyl Acetate / Water | Room Temperature | 3-24 h | >75 | [1] |
| Dibromoformaldoxime, 3-Butyn-2-ol | Potassium Bicarbonate | Ethyl Acetate / Water | Room Temperature | 13 h | High | [1] |
Visualizations
Diagram of the Synthesis Pathway
Caption: Synthesis of this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield.
References
stability of 3-Bromo-5-hydroxymethylisoxazole under acidic and basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3-Bromo-5-hydroxymethylisoxazole under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the isoxazole ring system?
A1: The isoxazole ring is generally considered to be fairly stable under both acidic and basic conditions, particularly in 3,5-disubstituted derivatives.[1] However, the stability can be influenced by the nature of the substituents and the specific reaction conditions. The N-O bond is the most labile part of the ring and can be cleaved under certain conditions, such as catalytic hydrogenation or UV irradiation.[1][2]
Q2: How does this compound behave under acidic conditions?
Q3: What are the potential degradation products of this compound in acidic or basic media?
A3: Based on the general chemistry of isoxazoles, ring-opening is a likely degradation pathway. Under acidic conditions, hydrolysis can lead to the formation of a β-aminoenone intermediate, which may further hydrolyze.[1] In basic media, the isoxazole ring can also undergo cleavage. The presence of the hydroxymethyl group may offer additional reaction pathways, such as oxidation or esterification, depending on the conditions.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Some suppliers recommend storage at ambient temperature. For long-term storage, keeping it under an inert atmosphere is also advisable.
Q5: Are there any known incompatibilities for this compound?
A5: Strong oxidizing agents are generally incompatible with isoxazole derivatives. Contact with strong acids or bases for prolonged periods should be avoided if degradation is a concern.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
| Problem | Possible Cause | Suggested Solution |
| Low or no recovery of the compound after acidic workup. | The compound may have degraded in the acidic medium. | - Minimize the exposure time to acidic conditions.- Use milder acids or buffer systems if possible.- Perform the workup at a lower temperature. |
| Unexpected peaks observed in HPLC or NMR analysis after a reaction. | These may be degradation products. | - Characterize the unexpected peaks to understand the degradation pathway.- Adjust reaction conditions (pH, temperature, time) to minimize byproduct formation.- Consider using a protective group for the hydroxymethyl functionality if it is implicated in side reactions. |
| Inconsistent results in bioassays. | The compound may be degrading in the assay medium. | - Assess the stability of the compound in the assay buffer at the experimental temperature.- Prepare fresh solutions of the compound for each experiment. |
| Discoloration of the compound during storage or in solution. | This could indicate decomposition. | - Verify the purity of the compound using an appropriate analytical method.- If degradation is confirmed, re-evaluate the storage conditions. |
Experimental Protocols
The following are general protocols for assessing the stability of this compound under acidic and basic conditions. These are based on standard forced degradation study guidelines.[6]
Acidic Condition Stability Test
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Prepare acidic solutions of varying concentrations (e.g., 0.01 N, 0.1 N, and 1 N HCl).
-
-
Stress Testing:
-
Add a known volume of the stock solution to each of the acidic solutions to achieve a final desired concentration of the compound.
-
Incubate the samples at a controlled temperature (e.g., 40°C, 60°C).
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
-
Analysis:
-
Immediately neutralize the aliquots with a suitable base.
-
Analyze the samples by a stability-indicating method, such as HPLC, to determine the remaining concentration of the parent compound and identify any degradation products.
-
-
Data Presentation:
-
Record the percentage of the compound remaining at each time point for each condition.
-
Basic Condition Stability Test
-
Preparation of Solutions:
-
Prepare a stock solution of this compound as described above.
-
Prepare basic solutions of varying concentrations (e.g., 0.01 N, 0.1 N, and 1 N NaOH).
-
-
Stress Testing:
-
Follow the same procedure as for the acidic stability test, using the basic solutions instead.
-
-
Analysis:
-
Immediately neutralize the aliquots with a suitable acid.
-
Analyze the samples by HPLC.
-
-
Data Presentation:
-
Record the percentage of the compound remaining at each time point for each condition.
-
Quantitative Data Summary
As no specific quantitative data for the stability of this compound was found in the literature, a hypothetical data table is presented below to illustrate how results from the above protocols could be summarized.
| Condition | Temperature (°C) | Time (hours) | % this compound Remaining (Hypothetical) |
| 0.1 N HCl | 60 | 0 | 100 |
| 4 | 85 | ||
| 8 | 72 | ||
| 24 | 45 | ||
| 0.1 N NaOH | 60 | 0 | 100 |
| 4 | 92 | ||
| 8 | 88 | ||
| 24 | 75 |
Visualizations
Caption: Hypothetical degradation pathway of this compound.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Isoxazole - Wikipedia [en.wikipedia.org]
- 3. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoxazoles. 9. Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. researchgate.net [researchgate.net]
troubleshooting failed reactions involving 3-Bromo-5-hydroxymethylisoxazole
Welcome to the Technical Support Center for 3-Bromo-5-hydroxymethylisoxazole. This resource is intended for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the main reactive sites of this compound?
A1: this compound has two primary reactive sites:
-
The bromine atom at the 3-position: This site is susceptible to nucleophilic substitution and is commonly used in cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination.
-
The hydroxymethyl group at the 5-position: The primary alcohol can undergo various transformations, including oxidation, esterification, and etherification (e.g., Williamson ether synthesis, Mitsunobu reaction).
Q2: How should I store this compound?
A2: It is recommended to store this compound at ambient temperature in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[1]
Q3: What are the typical hazards associated with this compound?
A3: this compound is a warning-level hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki Coupling Reactions
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted this compound.
-
Formation of side products, such as homocoupled boronic acid or debrominated starting material.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst for more consistent results. Screen different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands (e.g., SPhos, XPhos). |
| Inappropriate Base | The choice of base is critical. Try screening different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely ground and anhydrous for solid bases. |
| Solvent Effects | The reaction may be sensitive to the solvent system. Common solvents for Suzuki couplings include toluene, dioxane, and DMF, often with a small amount of water. Try varying the solvent or the ratio of organic solvent to water. |
| Low Reaction Temperature | Suzuki couplings often require elevated temperatures (80-110 °C) to proceed at a reasonable rate. If the reaction is sluggish, consider increasing the temperature. |
| Oxygen Contamination | Palladium catalysts are sensitive to oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that all solvents are properly degassed. |
Experimental Protocol: General Procedure for Suzuki Coupling
-
To a dry flask, add this compound (1.0 eq.), the desired boronic acid (1.2 eq.), and the base (2.0-3.0 eq.).
-
Add the palladium catalyst (0.01-0.05 eq.) and ligand (0.02-0.10 eq.).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting Workflow for Suzuki Coupling
Caption: Troubleshooting logic for failed Suzuki coupling reactions.
Issue 2: Failed Williamson Ether Synthesis at the Hydroxymethyl Group
Symptoms:
-
No formation of the desired ether product is observed.
-
Starting material (this compound) is recovered.
-
Possible degradation of the starting material.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incomplete Deprotonation | The alkoxide may not be forming in sufficient quantity. Use a stronger base (e.g., NaH instead of NaOH or K₂CO₃) to ensure complete deprotonation of the hydroxymethyl group.[3] |
| Poor Nucleophilicity of the Alkoxide | Steric hindrance around the alcohol can reduce the nucleophilicity of the resulting alkoxide. This is generally not an issue for a primary alcohol like the hydroxymethyl group, but it's a factor to consider. |
| Poor Leaving Group on the Alkyl Halide | Ensure the alkyl halide has a good leaving group (I > Br > Cl). If using an alkyl chloride, consider converting it to the corresponding iodide in situ (e.g., with NaI in acetone). |
| Side Reactions with the Isoxazole Ring | Strong bases can potentially interact with the isoxazole ring. Use the mildest base necessary for deprotonation and consider lower reaction temperatures. |
| Inappropriate Solvent | The choice of solvent is crucial for SN2 reactions. Polar aprotic solvents like DMF or acetonitrile are generally preferred for Williamson ether synthesis.[3] |
Experimental Protocol: General Procedure for Williamson Ether Synthesis
-
To a solution of this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF, THF), add a base (e.g., NaH, 1.1 eq.) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30-60 minutes to allow for complete alkoxide formation.
-
Add the alkyl halide (1.1-1.5 eq.) and continue stirring at room temperature or with gentle heating.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify by column chromatography.
Decision Tree for Williamson Ether Synthesis
Caption: A decision-making workflow for troubleshooting Williamson ether synthesis.
Issue 3: Unsuccessful Mitsunobu Reaction
Symptoms:
-
Recovery of starting alcohol.
-
Formation of triphenylphosphine oxide and the hydrazine byproduct, but no desired product.
-
Complex mixture of products.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| pKa of the Nucleophile | The nucleophile (the acidic component) must have a pKa of less than 13 for the reaction to proceed efficiently. If the pKa is too high, the azodicarboxylate can act as the nucleophile, leading to side products.[4] |
| Order of Reagent Addition | The order of addition can be critical. The standard protocol involves adding the azodicarboxylate (e.g., DEAD or DIAD) last to a solution of the alcohol, triphenylphosphine, and the nucleophile.[4] |
| Steric Hindrance | While the hydroxymethyl group is not sterically hindered, the nucleophile might be. If so, longer reaction times or higher temperatures may be required. |
| Solvent Choice | Anhydrous THF or diethyl ether are the most common solvents. Ensure the solvent is dry. |
| Work-up and Purification Issues | The byproducts of the Mitsunobu reaction (triphenylphosphine oxide and the reduced azodicarboxylate) can complicate purification. Proper work-up procedures, including washing with aqueous base to remove unreacted acidic nucleophile, are important. |
Experimental Protocol: General Procedure for Mitsunobu Reaction
-
Dissolve this compound (1.0 eq.), the acidic nucleophile (1.1-1.5 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the azodicarboxylate (e.g., DIAD, 1.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours to overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Concentrate the reaction mixture and purify directly by column chromatography, or perform an extractive work-up to remove the majority of the byproducts before chromatography.
Mitsunobu Reaction Pathway Diagram
Caption: Simplified signaling pathway of the Mitsunobu reaction.
References
preventing decomposition of 3-Bromo-5-hydroxymethylisoxazole during storage
Technical Support Center: 3-Bromo-5-hydroxymethylisoxazole
Welcome, researchers and drug development professionals. This guide provides essential information for the proper storage and handling of this compound to prevent its decomposition. Ensuring the stability of this reagent is critical for the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of this compound decomposition?
A1: Decomposition can be indicated by several observable changes. The most common signs include a change in physical appearance, such as discoloration (e.g., developing a yellow or brown tint) or a change in form from a liquid or low-melting solid to a more viscous or solid material. Additionally, impurities detected via analytical methods like HPLC, TLC, or NMR spectroscopy are definitive signs of degradation.
Q2: What factors can cause this compound to decompose?
A2: The decomposition of this compound is primarily influenced by environmental factors. The isoxazole ring, particularly with a bromine substituent, is susceptible to degradation under certain conditions. Key factors include:
-
Light: The weak N-O bond in the isoxazole ring can be cleaved by UV irradiation, leading to rearrangement or ring-opening.[1] The C-Br bond is also susceptible to photolytic cleavage.
-
Temperature: Elevated temperatures can accelerate the rate of decomposition.[2][3] Many halogenated heterocyclic compounds show limited thermal stability.
-
Moisture (Hydrolysis): The presence of water can lead to hydrolysis, potentially affecting the hydroxymethyl group or the isoxazole ring itself.
-
pH (Acids and Bases): Strong acidic or basic conditions can catalyze the opening of the isoxazole ring.[4][5] Isoxazoles are known to undergo ring cleavage in the presence of bases.[4][5]
-
Oxidation: Exposure to air (oxygen) can lead to oxidative degradation over time.
Q3: What are the ideal storage conditions for this compound?
A3: To ensure long-term stability, the compound should be stored under controlled conditions that mitigate the factors listed above. While some suppliers ship the product at ambient temperature, long-term storage requires more stringent measures.[6]
Q4: Can I store the compound in a solvent?
A4: Storing in solution is generally not recommended for long-term preservation due to the risk of solvent-mediated degradation. If you must prepare a stock solution, use a dry, aprotic solvent (e.g., anhydrous DMSO or DMF). Prepare it fresh and store it under an inert atmosphere (argon or nitrogen) at -20°C for short-term use only. Always run a purity check before use if the solution has been stored for an extended period.
Troubleshooting Guide
Use the table below to troubleshoot common issues related to the stability of this compound.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Discoloration (Yellowing/Browning) | Photodecomposition, Thermal Stress, Oxidation | 1. Discard the sample if purity is critical. 2. If proceeding, purify the material (e.g., via column chromatography). 3. Review storage protocol; ensure protection from light and storage at recommended low temperatures. |
| Unexpected Side Products in Reaction | Use of degraded starting material | 1. Confirm the purity of the starting material using HPLC, LC-MS, or ¹H NMR. 2. Use a fresh or newly purified batch of the compound. |
| Inconsistent Experimental Results | Partial decomposition of the reagent | 1. Perform a purity analysis on the stored compound. 2. Aliquot the compound upon receipt to minimize freeze-thaw cycles and exposure of the entire batch to the atmosphere. |
| Change in Physical State (e.g., solidification) | Polymerization or formation of degradation products | 1. Analyze a small sample via NMR to identify the new species. 2. It is highly recommended to discard the batch and obtain a fresh supply. |
Data Presentation: Recommended Storage Conditions
For maximum stability and shelf-life, adhere to the following storage recommendations.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C (long-term); 2-8°C (short-term) | Minimizes thermal degradation pathways.[2][3] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation and moisture-related degradation. |
| Light | Amber vial / Protect from light | Prevents photolytic cleavage of N-O and C-Br bonds.[1] |
| Moisture | Store in a desiccator | Prevents hydrolysis. |
| Container | Tightly sealed, chemically resistant glass vial | Prevents contamination and exposure to environmental factors. |
Visualized Workflows and Pathways
Potential Decomposition Pathways
The following diagram illustrates the primary environmental stressors that can lead to the degradation of this compound.
Caption: Key factors leading to the decomposition of this compound.
Troubleshooting Workflow for Compound Stability
This workflow provides a logical sequence of steps to follow if you suspect your compound has degraded.
References
- 1. Isoxazole - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. par.nsf.gov [par.nsf.gov]
- 6. 3-Bromo-5-(hydroxymethyl)isoxazole | 25742-00-1 [sigmaaldrich.cn]
Technical Support Center: Scale-up Synthesis of 3-Bromo-5-hydroxymethylisoxazole
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 3-Bromo-5-hydroxymethylisoxazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The synthesis typically involves a 1,3-dipolar cycloaddition reaction between a nitrile oxide precursor, such as dibromoformaldoxime, and an alkyne, like propargyl alcohol. This method is favored for its high regioselectivity towards the 3,5-disubstituted isoxazole isomer.
Q2: What are the critical safety precautions to consider during the scale-up of this synthesis?
A2: The synthesis involves hazardous materials. Dibromoformaldoxime is a reactive and potentially unstable intermediate. Bromine is corrosive and toxic. It is crucial to have proper ventilation, personal protective equipment (PPE), and emergency procedures in place. Temperature control is critical to prevent runaway reactions.
Q3: What are the potential major impurities or byproducts in this synthesis?
A3: A common impurity is the regioisomeric 3,4-disubstituted isoxazole. Other potential byproducts can arise from the dimerization of the nitrile oxide or side reactions of the starting materials and intermediates under the reaction conditions.
Q4: How can the formation of the 3,4-disubstituted isomer be minimized?
A4: The regioselectivity of the cycloaddition is influenced by steric and electronic factors of the reactants and the reaction conditions. Careful control of temperature, the rate of addition of reagents, and the choice of solvent and base can help to maximize the formation of the desired 3,5-isomer.
Q5: What are the recommended purification methods for this compound at a larger scale?
A5: At a laboratory scale, column chromatography is often used. For scale-up, distillation or recrystallization are more practical and cost-effective methods. The choice of solvent for recrystallization is critical to ensure good recovery and purity.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Monitor the reaction progress using techniques like TLC or HPLC to ensure it has gone to completion. Consider extending the reaction time if necessary. |
| Degradation of starting materials or product. | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Maintain strict temperature control. | |
| Suboptimal reaction conditions. | Experiment with different solvents, bases, and reaction temperatures to optimize the yield. | |
| Formation of Impurities | Presence of the 3,4-disubstituted isomer. | Optimize the reaction conditions to favor the formation of the 3,5-isomer (see FAQ Q4). Purification by fractional distillation or recrystallization may be necessary. |
| Dimerization of dibromoformaldoxime. | Add the dibromoformaldoxime slowly to the reaction mixture to maintain a low concentration and minimize dimerization. | |
| Difficulty in Purification | Product is an oil or does not crystallize easily. | Try different solvent systems for recrystallization. Seeding with a small crystal of pure product can induce crystallization. If recrystallization fails, consider distillation under reduced pressure. |
| Co-elution of impurities during chromatography. | Optimize the mobile phase for better separation on the column. Consider using a different stationary phase. | |
| Scale-up Issues | Poor heat transfer in a large reactor. | Ensure the reactor has adequate cooling capacity and efficient stirring to maintain a uniform temperature throughout the reaction mass. |
| Exothermic reaction leading to a runaway. | Add reagents, especially the dibromoformaldoxime, portion-wise or via a syringe pump to control the reaction rate and heat generation. |
Experimental Protocol
The following protocol is adapted from the general procedure described for the synthesis of 3,5-disubstituted isoxazoles in patent CA1258860A.
Synthesis of this compound
-
Materials:
-
Propargyl alcohol
-
Dibromoformaldoxime
-
Potassium bicarbonate
-
Ethyl acetate
-
Water
-
-
Procedure:
-
In a suitable reactor equipped with a stirrer, thermometer, and addition funnel, charge a mixture of propargyl alcohol (1 equivalent) and potassium bicarbonate (1.2 equivalents) in ethyl acetate.
-
Add a small amount of water to the mixture.
-
Stir the mixture at room temperature.
-
Add a solution of dibromoformaldoxime (2 equivalents) in ethyl acetate portion-wise to the stirred mixture over a period of 2-3 hours, maintaining the temperature at 20-25°C.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, pour the mixture into water.
-
Separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
Validation & Comparative
Reactivity Face-Off: A Comparative Guide to 3-Bromo- and 3-Chloro-Isoxazoles in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The isoxazole motif is a cornerstone in medicinal chemistry, valued for its presence in numerous bioactive compounds. Functionalization of the isoxazole ring, particularly at the 3-position, is a critical step in the synthesis of novel drug candidates. The choice of the halogen at this position—typically bromine or chlorine—profoundly influences the reactivity in pivotal cross-coupling reactions, impacting reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides an objective, data-supported comparison of the reactivity between 3-bromo- and 3-chloro-isoxazoles in Suzuki-Miyaura and C-N cross-coupling reactions, empowering chemists to make informed decisions in their synthetic endeavors.
Executive Summary: The Reactivity Hierarchy
In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides is dictated by the strength of the carbon-halogen bond. The established trend places bromides as more reactive than chlorides. This principle holds true for the isoxazole scaffold, where the weaker carbon-bromine bond in 3-bromo-isoxazoles facilitates a more facile oxidative addition to the palladium catalyst—the rate-determining step in many cross-coupling cycles. Consequently, 3-bromo-isoxazoles generally offer higher reactivity, allowing for milder reaction conditions and often resulting in superior yields compared to their 3-chloro counterparts.
While direct head-to-head quantitative comparisons for 3-halo-isoxazoles under identical conditions are not extensively documented in the surveyed literature, the well-established principles of aryl halide reactivity provide a robust framework for this comparison. The data presented below is a qualitative and extrapolated comparison based on these principles and observations from similar heterocyclic systems.[1]
Data Presentation: Comparative Reactivity and Conditions
The following table summarizes the key differences in reactivity and the typical adjustments in reaction conditions required for Suzuki-Miyaura and Buchwald-Hartwig amination reactions of 3-bromo- and 3-chloro-isoxazoles.
| Feature | 3-Bromo-Isoxazoles | 3-Chloro-Isoxazoles |
| Relative Reactivity | Higher | Lower |
| Typical Reaction Temperature | Milder (e.g., 80-100 °C) | More Forcing (e.g., 100-120 °C) |
| Catalyst Loading | Lower (e.g., 1-3 mol%) | Higher (e.g., 3-5 mol%) |
| Ligand Choice | Standard phosphine ligands often suffice | More electron-rich and bulky ligands (e.g., Buchwald ligands) often required |
| Reaction Time | Generally shorter | Typically longer |
| Expected Yields | Generally higher | Generally lower to moderate, highly dependent on optimized conditions |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for success in complex organic synthesis. The following are generalized procedures for Suzuki-Miyaura and Buchwald-Hartwig reactions adapted for 3-haloisoxazole substrates.
Suzuki-Miyaura Coupling of a 3-Haloisoxazole
Objective: To synthesize a 3-aryl-isoxazole via a palladium-catalyzed cross-coupling reaction.
Materials:
-
3-Haloisoxazole (1.0 eq.)
-
Arylboronic acid (1.2-1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq.)
-
Degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)
Procedure:
-
To a dry Schlenk flask, add the 3-haloisoxazole, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-100 °C for 3-bromo and 100-120 °C for 3-chloro derivatives) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig C-N Coupling of a 3-Haloisoxazole
Objective: To synthesize a 3-amino-isoxazole derivative.
Materials:
-
3-Haloisoxazole (1.0 eq.)
-
Amine (1.2-1.5 eq.)
-
Palladium pre-catalyst (e.g., a Buchwald pre-catalyst) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., XPhos, RuPhos) (1-5 mol%)
-
Strong base (e.g., NaOtBu, K₃PO₄) (1.5-2.5 eq.)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
In a glovebox or under a stream of inert gas, charge an oven-dried Schlenk tube with the palladium source, ligand (if not using a pre-catalyst), and base.
-
Add the 3-haloisoxazole and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture with stirring to the appropriate temperature (typically 80-110 °C for 3-bromo and 100-130 °C for 3-chloro derivatives) for the necessary time (typically 4-24 hours).
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Mandatory Visualization
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: General experimental workflow for cross-coupling reactions.
References
A Comparative Guide to Electrophilic Warheads in Drug Design: 3-Bromo-5-hydroxymethylisoxazole and Beyond
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, targeted covalent inhibitors (TCIs) have carved out a significant niche, offering the potential for enhanced potency, prolonged duration of action, and improved selectivity. The efficacy of these inhibitors is intrinsically linked to the nature of their electrophilic "warhead," the reactive moiety responsible for forming a stable covalent bond with a nucleophilic amino acid residue on the target protein. This guide provides a detailed comparison of the 3-bromo-5-hydroxymethylisoxazole warhead and its close analog, 3-bromo-4,5-dihydroisoxazole (BDHI), against other commonly employed electrophilic warheads in drug design.
Introduction to Electrophilic Warheads
Electrophilic warheads are the reactive components of TCIs that engage with nucleophilic residues like cysteine, serine, or lysine on a target protein. The ideal warhead possesses a finely tuned reactivity profile—potent enough to form a covalent bond with the intended target in a reasonable timeframe, yet not so reactive as to indiscriminately modify off-target proteins, which can lead to toxicity.[1] The overall potency of a covalent inhibitor is a function of both its non-covalent binding affinity (KI) for the target and the rate of covalent bond formation (kinact), often expressed as the second-order rate constant kinact/KI.[2]
This guide will focus on a comparative analysis of the following electrophilic warheads:
-
This compound and its analog, 3-Bromo-4,5-dihydroisoxazole (BDHI): These moieties, inspired by the natural product acivicin, are emerging as promising warheads for targeting cysteine residues.[3]
-
Acrylamides: One of the most widely used warheads in clinically approved and investigational covalent inhibitors.[4]
-
Chloroacetamides: A classic and highly reactive electrophile used in covalent drug design.
-
Vinyl Sulfones: Another important class of Michael acceptors used to target cysteine residues.
Mechanism of Covalent Modification
The formation of a covalent bond between an electrophilic warhead and a nucleophilic amino acid residue is the defining feature of TCIs. The general mechanism involves the nucleophilic attack of an amino acid side chain (e.g., the thiol of cysteine) on the electrophilic center of the warhead.
Caption: General two-step mechanism of targeted covalent inhibition.
Quantitative Comparison of Electrophilic Warheads
The following tables summarize key quantitative data for the different electrophilic warheads. It is important to note that direct comparisons of kinetic data across different studies can be challenging due to variations in experimental conditions.
Table 1: Intrinsic Reactivity with Glutathione (GSH)
The reaction rate with glutathione, a cellular thiol, is often used as a surrogate to measure the intrinsic reactivity of an electrophile and predict potential for off-target reactivity.[5]
| Electrophilic Warhead | Second-Order Rate Constant (kGSH) (M-1s-1) | Relative Reactivity | Reference(s) |
| 3-Bromo-4,5-dihydroisoxazole (BDHI) | Data not available for direct comparison | Moderate (resembles unsubstituted acrylamides) | [6] |
| Acrylamide | ~0.001 - 0.1 | Moderate | [7] |
| Chloroacetamide | ~1 - 10 | High | [8] |
| Vinyl Sulfone | ~0.1 - 1 | High | [9] |
Table 2: Covalent Inhibition Potency (kinact/KI) Against Protein Targets
This parameter reflects the overall efficiency of covalent modification, incorporating both binding affinity and reactivity.
| Inhibitor (Warhead) | Target Protein | kinact/KI (M-1s-1) | Reference(s) |
| Spirocyclic BDHI derivative | hGAPDH | Not directly reported, but significantly faster than Koningic Acid | [9][10] |
| Ibrutinib (Acrylamide) | BTK | ~25,000 | [1] |
| KDM5 Inhibitor (Acrylamide) | KDM5B | 7,400 | [11] |
| KDM5 Inhibitor (Chloroacetamide) | KDM5B | 40,000 | [11] |
| K11777 (Vinyl Sulfone) | Cruzain | 1,300,000 | [12] |
Table 3: Cellular Potency (IC50)
IC50 values from cell-based assays reflect the overall pharmacological effect of the inhibitor.
| Inhibitor (Warhead) | Cell Line | IC50 (nM) | Reference(s) |
| Spirocyclic BDHI derivative | Pancreatic Cancer Cell Lines | ~1,000 - 5,000 | [10] |
| Osimertinib (Acrylamide) | H1975 (EGFR L858R/T790M) | ~10 | [3] |
| Afatinib (Acrylamide) | A431 | ~1 | [1] |
| KDM5 Inhibitor (Chloroacetamide) | HCT116 | ~10 | [11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of covalent inhibitors.
Determination of kinact/KI
This protocol outlines a general procedure for determining the second-order rate constant of covalent inhibition.
Caption: Workflow for determining k_inact and K_I.
Detailed Steps:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the target enzyme and the covalent inhibitor in an appropriate assay buffer.
-
Incubation: In a multi-well plate, incubate the enzyme with a range of inhibitor concentrations at a constant temperature (e.g., 37°C). Include a no-inhibitor control.
-
Time-Course Measurement: At various time points, initiate the enzymatic reaction by adding a suitable substrate.
-
Activity Measurement: Measure the rate of product formation using a suitable detection method (e.g., fluorescence, absorbance).
-
Data Analysis:
-
For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time. The negative slope of this linear plot gives the observed rate of inactivation (kobs).
-
Plot the calculated kobs values against the corresponding inhibitor concentrations.
-
Fit the data to the following equation to determine kinact and KI: kobs = kinact * [I] / (KI + [I])
-
The ratio kinact/KI can be determined from the initial slope of this plot.[13]
-
Glutathione (GSH) Reactivity Assay
This assay measures the intrinsic reactivity of an electrophile with a physiological thiol.[5]
Detailed Steps:
-
Reagent Preparation: Prepare stock solutions of the test compound and glutathione in a suitable buffer (e.g., phosphate-buffered saline).
-
Reaction Initiation: Mix the test compound and a molar excess of GSH at a constant temperature (e.g., 37°C).
-
Time-Course Monitoring: At various time points, quench the reaction and analyze the remaining concentration of the test compound using a suitable analytical method, such as LC-MS.
-
Data Analysis:
-
Plot the natural logarithm of the remaining concentration of the test compound against time.
-
The pseudo-first-order rate constant (kobs) is the negative slope of this linear plot.
-
The second-order rate constant (kGSH) is calculated by dividing kobs by the concentration of GSH.
-
Chemoproteomic Profiling for Selectivity Assessment
This method is used to identify the on- and off-targets of a covalent inhibitor in a complex biological system.
Caption: Workflow for competitive chemoproteomic profiling.
Detailed Steps:
-
Cell Treatment: Treat cultured cells with the covalent inhibitor at various concentrations or a vehicle control.
-
Proteome Extraction: Lyse the cells and harvest the proteome.
-
Probe Labeling: Treat the proteomes with a broad-spectrum, alkyne-tagged cysteine-reactive probe (e.g., iodoacetamide-alkyne). Cysteines that have been modified by the covalent inhibitor will not be labeled by the probe.
-
Click Chemistry: Use a copper-catalyzed azide-alkyne cycloaddition (click chemistry) to attach a biotin tag to the alkyne-labeled proteins.
-
Enrichment: Enrich the biotinylated proteins using streptavidin-coated beads.
-
Proteomic Analysis: Digest the enriched proteins into peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled cysteine residues. A decrease in the signal for a particular cysteine in the inhibitor-treated sample compared to the control indicates that it is a target of the covalent inhibitor.[1]
Concluding Remarks
The selection of an appropriate electrophilic warhead is a critical decision in the design of targeted covalent inhibitors. The this compound moiety and its analogs represent a class of moderately reactive electrophiles with significant potential.[6] While direct, comprehensive comparative data is still emerging, initial studies suggest a favorable reactivity profile that may offer a balance between on-target potency and off-target safety. Acrylamides remain a workhorse in the field, with a well-established track record in numerous clinical candidates. Chloroacetamides and vinyl sulfones offer higher reactivity, which can be advantageous for targeting less nucleophilic residues but may also increase the risk of off-target effects.
Ultimately, the optimal choice of warhead is context-dependent, relying on the specific nucleophile being targeted, the topology of the binding site, and the desired pharmacokinetic and pharmacodynamic properties of the drug candidate. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation and comparison of different electrophilic warheads, enabling a more rational approach to the design of the next generation of targeted covalent inhibitors.
References
- 1. A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Affinity and Selectivity Assessment of Covalent Inhibitors by Free Energy Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigating the Impact of Different Acrylamide (Electrophilic Warhead) on Osimertinib's Pharmacological Spectrum by Molecular Mechanic and Quantum Mechanic Approach. | Semantic Scholar [semanticscholar.org]
- 4. Recent advances in the design of small molecular drugs with acrylamides covalent warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. air.unipr.it [air.unipr.it]
- 7. Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 3-Bromo-4,5-dihydroxybenzaldehyde Enhances the Level of Reduced Glutathione via the Nrf2-Mediated Pathway in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proof of concept for poor inhibitor binding and efficient formation of covalent adducts of KRASG12C and ARS compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of a Bromo Substituent on the Glutathione Peroxidase Activity of a Pyridoxine-like Diselenide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enhancing Selectivity and Potency of SNAr Covalent Inhibitors of NADPH Oxidase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Covalent Binding of 3-Bromo-5-hydroxymethylisoxazole to Proteins
For researchers and drug development professionals, confirming the covalent modification of a protein target by a small molecule is a critical step in the validation of covalent inhibitors. This guide provides a comparative overview of common experimental techniques to validate the covalent binding of electrophilic compounds, using 3-Bromo-5-hydroxymethylisoxazole as a representative example. We present supporting experimental data and detailed protocols to aid in the selection of the most appropriate methodology.
The proposed mechanism of action for this compound involves the nucleophilic attack by a cysteine residue on the isoxazole ring, leading to ring opening and the formation of a stable covalent bond. The validation of this binding event is paramount for confirming the intended mechanism of inhibition.
Comparison of Key Validation Techniques
A multi-pronged approach is often essential to provide unequivocal evidence of covalent binding. The most robust and commonly employed methods include Mass Spectrometry and X-ray Crystallography. Each technique provides unique and complementary information about the drug-target interaction.
| Technique | Information Provided | Advantages | Limitations | Typical Throughput |
| Mass Spectrometry (Intact Protein) | Confirms covalent adduct formation by detecting the mass shift corresponding to the inhibitor.[1][2][3][4] | - Direct evidence of covalent binding- Relatively high throughput[5] | - Does not identify the specific site of modification- Can be challenging for large proteins[1][4] | High |
| Mass Spectrometry (Peptide Mapping) | Identifies the specific amino acid residue(s) modified by the inhibitor.[1][4] | - Pinpoints the binding site- Provides stoichiometry of modification | - More time-consuming than intact mass analysis- Requires robust protocol development[6] | Medium |
| X-ray Co-crystallography | Provides a high-resolution, 3D visualization of the covalent bond between the inhibitor and the specific amino acid residue within the protein's binding site.[7][8][9] | - Unambiguous confirmation of binding site and covalent linkage- Guides structure-activity relationship (SAR) studies | - Technically challenging and time-consuming- Requires high-quality protein crystals | Low |
| Competition Binding Assays | Infers covalent binding by demonstrating irreversible inhibition or slow dissociation kinetics compared to non-covalent competitors.[10][11][12][13] | - Can be adapted to high-throughput screening- Provides kinetic information (kinact/KI)[14][15] | - Indirect evidence of covalent binding- Susceptible to artifacts if not carefully controlled[10] | High |
Experimental Workflows and Protocols
Detailed methodologies are crucial for the successful validation of covalent binding. Below are representative protocols for the key techniques discussed.
Mass Spectrometry
Mass spectrometry is a cornerstone for characterizing covalent adducts, confirming binding, and identifying the site of modification.[16]
-
Incubation: Incubate the purified target protein (e.g., 5-10 µM) with a 5- to 10-fold molar excess of this compound in a suitable buffer (e.g., 50 mM HEPES, pH 7.5) at room temperature for 1-4 hours. A control reaction with the vehicle (e.g., DMSO) must be run in parallel.[4]
-
Quenching: Stop the reaction by adding a quenching agent if necessary, or by immediate sample preparation.
-
Sample Preparation: Desalt the protein samples using a C4 ZipTip or equivalent solid-phase extraction method to remove excess inhibitor and non-volatile salts. Elute directly into the LC-MS mobile phase.[4]
-
LC-MS Analysis: Analyze the samples on a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Analysis: Deconvolute the raw mass spectra to determine the average mass of the protein in both the treated and control samples. A mass increase corresponding to the molecular weight of the bound isoxazole moiety in the treated sample confirms covalent binding.[17]
-
Protein Modification: Follow the incubation and quenching steps as described for intact protein analysis.
-
Denaturation, Reduction, and Alkylation: Denature the protein in a solution containing urea or guanidine-HCl. Reduce disulfide bonds with dithiothreitol (DTT) and then alkylate free cysteine residues with iodoacetamide (IAA).[1][18]
-
Proteolytic Digestion: Dilute the sample to reduce the denaturant concentration and add a protease, such as trypsin, at an appropriate enzyme-to-protein ratio (e.g., 1:50 w/w). Incubate overnight at 37°C.[17][18]
-
Sample Cleanup: Quench the digestion with formic acid and desalt the peptide mixture using a C18 solid-phase extraction method.[17]
-
LC-MS/MS Analysis: Separate the peptides using reverse-phase liquid chromatography with a gradient elution and analyze the eluent using a mass spectrometer operating in data-dependent acquisition mode. The instrument will acquire MS1 survey scans followed by MS2 fragmentation scans of the most abundant peptide ions.[19]
-
Data Analysis: Search the MS/MS data against the protein sequence using a database search engine (e.g., Mascot, Sequest). Specify the mass of the this compound adduct as a potential modification on nucleophilic residues (e.g., Cys, Lys, His). The fragmentation pattern (MS/MS spectrum) will reveal the exact amino acid that has been modified.[4]
X-ray Co-crystallography
X-ray crystallography provides the most definitive evidence of covalent modification by visualizing the bond in three-dimensional space.[7][8]
-
Complex Formation: Incubate the purified target protein with a 2- to 5-fold molar excess of this compound for a sufficient time to ensure complete covalent modification. This can be confirmed by intact mass spectrometry.[4]
-
Purification (Optional): In some cases, it may be beneficial to purify the covalent protein-inhibitor complex from excess unbound inhibitor using size-exclusion chromatography.
-
Crystallization Screening: Screen for crystallization conditions using various commercially available or in-house prepared screens. This is typically done using vapor diffusion methods (hanging or sitting drop).[4]
-
Crystal Optimization: Optimize initial crystal hits by varying precipitant concentration, pH, and other additives to obtain diffraction-quality crystals.
-
Data Collection: Harvest a suitable crystal, cryo-protect it if necessary, and collect X-ray diffraction data, often at a synchrotron source.[7]
-
Structure Determination and Refinement: Process the diffraction data, solve the crystal structure (often by molecular replacement if a structure of the apo-protein is available), and refine the model. The resulting electron density map should clearly show the covalent linkage between the inhibitor and the specific amino acid residue.[8]
Competition Binding Assay (Fluorescence-Based)
Competition assays can provide kinetic data and infer covalent binding by demonstrating time-dependent or irreversible inhibition.
-
Probe Selection: A fluorescent probe that binds reversibly to the active or allosteric site of the target protein is required.
-
Assay Setup: In a microplate, add the target protein and the fluorescent probe at concentrations that yield a robust signal.
-
Inhibitor Addition: Add varying concentrations of this compound. Include a non-covalent inhibitor as a control.
-
Time-Course Measurement: Measure the fluorescence signal (e.g., fluorescence polarization or intensity) at regular intervals over several hours. A time-dependent decrease in signal that does not reach equilibrium quickly suggests covalent modification.[20]
-
Washout Experiment (Optional): To further confirm irreversibility, the reaction mixture can be subjected to rapid dilution or dialysis to remove unbound inhibitor. For a covalent inhibitor, the signal is not expected to recover, unlike for a reversible, non-covalent inhibitor.[11]
-
Data Analysis: Plot the signal against time for each inhibitor concentration. The data can be fitted to kinetic models to determine the rate of inactivation (kinact) and the inhibition constant (KI).[15]
By employing a combination of these techniques, researchers can confidently validate the covalent binding of this compound to its protein target, elucidate its precise mechanism of action, and accelerate the drug development process.
References
- 1. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nuvisan.com [nuvisan.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of an LC-MS/MS peptide mapping protocol for the NISTmAb | NIST [nist.gov]
- 7. X-ray crystallographic studies of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] X-ray crystallographic studies of protein-ligand interactions. | Semantic Scholar [semanticscholar.org]
- 9. Frontiers | Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
- 13. A Competition Assay to Identify Amyloidogenesis Inhibitors by Monitoring the Fluorescence Emitted by the Covalent Attachment of a Stilbene Derivative to Transthyretin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MS-Based Covalent Binding Analysis - Covalent Binding Analysis - ICE Bioscience [en.ice-biosci.com]
- 15. drughunter.com [drughunter.com]
- 16. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]
- 19. biorxiv.org [biorxiv.org]
- 20. A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of spectroscopic data for 3-haloisoxazole derivatives
For researchers, scientists, and drug development professionals, a precise understanding of molecular structure is crucial for the rational design and synthesis of novel therapeutic agents. The isoxazole scaffold is a privileged motif in medicinal chemistry, and its halogenated derivatives, particularly 3-haloisoxazoles, serve as versatile intermediates for further functionalization. This guide provides a comparative analysis of the spectroscopic data for 3-chloro-, 3-bromo-, and 3-iodoisoxazole derivatives, offering insights into the influence of the halogen substituent on their spectral characteristics.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for a series of 3-halo-5-phenylisoxazole derivatives. This comparative data highlights the influence of the halogen atom on the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy, characteristic vibrational frequencies in Infrared (IR) spectroscopy, and fragmentation patterns in Mass Spectrometry (MS).
¹H NMR Spectroscopic Data
The ¹H NMR spectra of 3-haloisoxazole derivatives are characterized by signals corresponding to the protons on the isoxazole ring and any substituents. The chemical shift of the H4 proton of the isoxazole ring is particularly sensitive to the nature of the substituent at the 3-position.
| Compound | H4 Proton (δ, ppm) | Aromatic Protons (δ, ppm) | Reference |
| 3-(4-chlorophenyl)-5-phenylisoxazole | 6.80 (s) | 7.85–7.79 (m), 7.52–7.45 (m) | [1] |
| 3-(4-bromophenyl)-5-phenylisoxazole | 6.80 (s) | 7.84–7.82 (m), 7.74 (d), 7.61 (d), 7.51–7.46 (m) |
Observation: The chemical shift of the H4 proton shows minimal variation between the 3-chloro and 3-bromo derivatives in this series, suggesting that the electronic effect of the halogen on this proton is similar.
¹³C NMR Spectroscopic Data
The ¹³C NMR spectra provide valuable information about the carbon framework of the molecule. The chemical shifts of the isoxazole ring carbons (C3, C4, and C5) are influenced by the electronegativity of the halogen at the C3 position.
| Compound | C3 (δ, ppm) | C4 (δ, ppm) | C5 (δ, ppm) | Aromatic Carbons (δ, ppm) | Reference |
| 3-(4-chlorophenyl)-5-phenylisoxazole | 161.9 | 97.2 | 170.6 | 136.0, 130.3, 129.2, 129.0, 128.0, 127.6, 127.2, 125.8 | [1] |
| 3-(4-bromophenyl)-5-phenylisoxazole | 162.0 | 97.2 | 170.7 | 132.1, 130.3, 129.0, 128.2, 128.0, 127.2, 125.8, 124.3 |
Observation: Similar to the ¹H NMR data, the chemical shifts of the isoxazole ring carbons show only slight differences between the chloro and bromo analogs. A more pronounced effect would be expected when comparing with the iodo derivative due to the larger size and differing electronegativity of iodine.
IR Spectroscopic Data
Infrared spectroscopy is used to identify the functional groups present in a molecule. For 3-haloisoxazoles, key vibrational bands include the C=N, C=C, and N-O stretching frequencies of the isoxazole ring, as well as the C-X (halogen) stretching frequency.
| Compound | C=N stretch (cm⁻¹) | N-O stretch (cm⁻¹) | C-X stretch (cm⁻¹) | Reference |
| 3-chloroisoxazole derivatives | ~1610 | ~1420 | ~750-550 | |
| 3-bromoisoxazole derivatives | ~1600 | ~1410 | ~650-510 | |
| 3-iodoisoxazole derivatives | ~1590 | ~1400 | ~600-485 |
Observation: A trend of decreasing stretching frequency for the C=N and N-O bonds is expected as the mass of the halogen increases from chlorine to iodine. The C-X stretching frequency also decreases significantly with the increasing mass of the halogen.
Mass Spectrometry Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 3-haloisoxazoles, the mass spectrum will show the molecular ion peak (M⁺) and characteristic isotopic patterns for chlorine and bromine.
| Compound | Molecular Ion (m/z) | Key Fragmentation Pathways |
| 3-chloroisoxazole derivatives | M⁺, M+2 (approx. 3:1 ratio) | Loss of Cl, loss of CO, cleavage of the isoxazole ring. |
| 3-bromoisoxazole derivatives | M⁺, M+2 (approx. 1:1 ratio) | Loss of Br, loss of CO, cleavage of the isoxazole ring. |
| 3-iodoisoxazole derivatives | M⁺ | Loss of I, loss of CO, cleavage of the isoxazole ring. |
Observation: The most distinguishable feature in the mass spectra of chloro and bromo derivatives is their characteristic isotopic pattern. The fragmentation patterns are generally similar, involving the loss of the halogen atom and subsequent ring cleavage.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and spectroscopic analysis of 3-haloisoxazole derivatives.
Caption: Synthesis and spectroscopic analysis workflow for 3-haloisoxazoles.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the 3-haloisoxazole derivative in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher field spectrometer.
-
Set the spectral width to approximately 16 ppm, centered around 6 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Typically, 16-32 scans are sufficient to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same instrument with a broadband probe.
-
Set the spectral width to approximately 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For solids: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.
-
For liquids or solutions: A thin film of the sample can be placed between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition:
-
Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Typically, the spectrum is scanned over the range of 4000 to 400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is often used for volatile, thermally stable compounds and provides detailed fragmentation information. ESI is a softer ionization technique suitable for less volatile or thermally labile compounds.
-
Mass Analysis: Scan a suitable mass-to-charge (m/z) range to detect the molecular ion and its fragment ions.
-
Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight of the compound and to identify characteristic fragment ions and isotopic patterns. This information is used to confirm the molecular formula and to deduce structural features of the molecule.
References
Assessing the Selectivity of 3-Bromo-5-hydroxymethylisoxazole for Cysteine Residues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selective modification of cysteine residues in proteins is a cornerstone of modern chemical biology and drug development. Covalent inhibitors targeting cysteine have shown significant therapeutic promise, offering high potency and prolonged duration of action. Among the diverse electrophilic "warheads" developed for this purpose, 3-Bromo-5-hydroxymethylisoxazole presents a potentially valuable scaffold. This guide provides a comparative assessment of its likely selectivity for cysteine residues against other commonly used reagents, supported by available experimental data for analogous compounds and detailed experimental protocols for evaluating cysteine reactivity.
Executive Summary
While direct quantitative data for this compound is not extensively available in public literature, analysis of structurally related 3-bromo-4,5-dihydroisoxazole derivatives suggests a profile of a moderately reactive but highly selective cysteine-modifying agent. The reactivity of the 3-halo-isoxazole core is tunable, with bromo-derivatives exhibiting greater reactivity than their chloro-counterparts.[1] Notably, these warheads have been described as "rare electrophiles" that tend to react selectively with activated cysteine residues within specific protein microenvironments, rather than with free thiols like glutathione.[1][2] This suggests a favorable selectivity profile for targeted covalent inhibitor design, potentially minimizing off-target effects.
This guide will compare the extrapolated properties of this compound with well-characterized cysteine-modifying reagents: Iodoacetamide (IAM), N-Ethylmaleimide (NEM), and a representative Acrylamide derivative.
Comparison of Cysteine-Modifying Reagents
The following table summarizes the key characteristics of this compound (extrapolated) and common alternative reagents.
| Reagent | Class | Reaction Mechanism | Relative Reactivity | Selectivity for Cysteine | Key Considerations |
| This compound | Halo-heterocycle | Nucleophilic Aromatic Substitution (SNAr-like) | Moderate (Extrapolated) | High (Extrapolated, especially for activated Cys) | Potentially low reactivity with free thiols (e.g., GSH), suggesting good cellular selectivity.[2] |
| Iodoacetamide (IAM) | Haloacetamide | SN2 | High | Moderate | Can react with other nucleophiles like His, Lys, and N-termini at higher pH and concentrations. |
| N-Ethylmaleimide (NEM) | Michael Acceptor | Michael Addition | High | High | Generally more selective for thiols than IAM, but can still react with amines at alkaline pH. |
| Acrylamide Derivatives | Michael Acceptor | Michael Addition | Variable (Tunable) | High | Reactivity can be tuned by modifying the acrylamide scaffold. Generally highly selective for thiols. |
Reaction Mechanisms and Selectivity
The selectivity of a cysteine-modifying reagent is governed by its intrinsic electrophilicity and the nucleophilicity of the target amino acid residue. Cysteine's thiol group is highly nucleophilic, particularly in its deprotonated thiolate form, making it a preferential target for many electrophiles.
This compound
The reaction of this compound with a cysteine residue is proposed to proceed via a nucleophilic aromatic-like substitution, where the cysteine thiolate attacks the C3 position of the isoxazole ring, displacing the bromide leaving group.
Caption: Proposed reaction of this compound with cysteine.
Studies on analogous 3-bromo-4,5-dihydroisoxazoles indicate that these compounds exhibit low intrinsic reactivity towards free thiols, but readily react with "activated" cysteine residues within the binding pockets of enzymes.[2] This suggests that the protein's local environment plays a crucial role in facilitating the reaction, a hallmark of a highly selective covalent inhibitor.
Alternative Reagents
-
Iodoacetamide (IAM): A classic S
N2 reaction where the cysteine thiolate attacks the carbon atom bearing the iodine. It is highly reactive but can exhibit off-target reactivity with other nucleophilic amino acids. -
N-Ethylmaleimide (NEM): A Michael acceptor that undergoes a conjugate addition with the cysteine thiol. It is generally more selective for cysteine than IAM.
-
Acrylamides: Also Michael acceptors, their reactivity can be finely tuned by electronic modifications to the aromatic ring, allowing for the development of highly selective probes and inhibitors.
Experimental Protocols for Assessing Selectivity
To empirically determine the selectivity of a cysteine-modifying reagent, a combination of techniques is typically employed. Mass spectrometry-based proteomics is a powerful tool for identifying the sites of modification across the entire proteome.
Competitive Profiling with a Broad-Spectrum Cysteine Probe
This method assesses the ability of the test compound to compete with a well-characterized, broadly reactive cysteine probe (e.g., iodoacetamide-alkyne) for cysteine labeling.
Protocol:
-
Proteome Preparation: Lyse cells of interest (e.g., HEK293T) in a suitable buffer (e.g., PBS) and determine protein concentration.
-
Competitive Labeling:
-
Treat one aliquot of the proteome with the test compound (e.g., this compound) at various concentrations for a defined period (e.g., 1 hour at 37°C).
-
Treat a control aliquot with vehicle (e.g., DMSO).
-
-
Probe Labeling: Add a clickable, broad-spectrum cysteine probe (e.g., iodoacetamide-alkyne) to both the test and control samples and incubate to label the remaining accessible cysteines.
-
Click Chemistry: Conjugate a biotin-azide tag to the alkyne-labeled proteins via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
Protein Digestion and Enrichment: Digest the proteins into peptides (e.g., with trypsin) and enrich the biotinylated peptides using streptavidin beads.
-
LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the relative abundance of each cysteine-containing peptide in the test sample versus the control. A decrease in the signal for a particular cysteine in the test sample indicates that it was modified by the test compound.
References
- 1. Effects of 3‐Bromo‐4,5‐dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase‐1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Reagents for the Synthesis of 5-Substituted Isoxazoles
The isoxazole ring is a prominent scaffold in medicinal chemistry and drug development, valued for its diverse biological activities. The synthesis of 5-substituted isoxazoles, in particular, has garnered significant attention. This guide provides a detailed comparison of alternative reagents and methodologies for their synthesis, supported by experimental data and protocols to aid researchers in selecting the most suitable approach for their specific needs.
The predominant method for synthesizing 5-substituted isoxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[1][2] However, variations in the generation of the nitrile oxide and the nature of the alkyne, along with alternative synthetic strategies, offer a range of options with distinct advantages in terms of yield, substrate scope, and reaction conditions.
I. The 1,3-Dipolar Cycloaddition Approach
The Huisgen 1,3-dipolar cycloaddition is a cornerstone of isoxazole synthesis, involving the reaction of a nitrile oxide with a dipolarophile, typically an alkyne, to form the isoxazole ring.[3] A key aspect of this method is the in situ generation of the often-unstable nitrile oxide from various stable precursors.
The choice of precursor and reagent for generating the nitrile oxide significantly impacts the reaction's efficiency and environmental footprint.
| Precursor | Reagent/Method for Nitrile Oxide Generation | Key Advantages |
| Aldoximes | N-Chlorosuccinimide (NCS), Oxone®, Sodium hypochlorite (NaOCl), Chloramine-T | Readily available starting materials, mild reaction conditions.[3][4][5] |
| Hydroxy(tosyloxy)iodobenzene (HTIB) | Stable and easy to handle reagent, leading to high purity products.[6] | |
| Hydroxyimidoyl Halides | Base (e.g., triethylamine) | Traditional and well-established method.[7] |
| Primary Nitro Compounds | Dehydration using acids (e.g., p-TsOH) or bases (e.g., DABCO) | Utilizes readily available nitroalkanes.[5][8] |
| Hydroxylamine & Aldehydes | One-pot reaction, often in deep eutectic solvents (DES) | Environmentally benign, one-pot procedure.[6] |
The nature of the alkyne partner and the reaction conditions also play a crucial role in the synthesis of 5-substituted isoxazoles.
| Alkyne/Condition | Description | Key Advantages |
| Terminal Alkynes | The most common dipolarophiles for this reaction. | Wide availability and broad substrate scope.[7] |
| Iodinated Terminal Alkynes | Used to synthesize iodoisoxazoles, which can be further functionalized via cross-coupling reactions.[6] | Provides a handle for further synthetic transformations. |
| Solvent-Free Mechanochemistry | Ball-milling of hydroxyimidoyl chlorides and terminal alkynes with a Cu/Al₂O₃ nanocomposite catalyst. | Environmentally friendly, scalable, and efficient with reduced waste.[7] |
| Aqueous Media | Performing the cycloaddition in water, often under acidic or basic conditions. | "Green" solvent, can improve reaction rates and selectivity in some cases.[4][9] |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate the reaction. | Significantly reduced reaction times.[6][10] |
II. Alternative Synthetic Methodologies
Beyond the classical 1,3-dipolar cycloaddition, several other methods provide access to 5-substituted isoxazoles.
| Method | Reagents | Description | Key Advantages |
| Condensation of β-Dicarbonyls | β-Dicarbonyl compounds and hydroxylamine. | A classical method involving the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine.[3][11] | Readily available starting materials. |
| Cycloisomerization of α,β-Acetylenic Oximes | α,β-Acetylenic oximes with a gold catalyst (e.g., AuCl₃). | Gold-catalyzed intramolecular cyclization.[8] | Provides access to substituted isoxazoles under mild conditions. |
| Denitrogenative Cyclization | Vinyl azides and trifluoroacetic anhydride. | A metal-free method involving the cyclization of vinyl azides.[12] | Allows for the synthesis of 5-(perfluoroalkyl)isoxazole derivatives. |
| Reaction of Propargylic Ketones | Propargylic ketones and trimethylsilyl azide (TMSN₃) with TEMPO. | A TEMPO-catalyzed reaction providing 5-substituted isoxazoles.[2][10] | Offers a unique route with good yields. |
| Tandem Synthesis | 1-Copper(I) alkynes and dihaloformaldoximes. | A base-free, tandem reaction that circumvents the traditional 1,3-dipolar cycloaddition.[8] | Avoids the drawbacks associated with in situ nitrile oxide generation. |
| Cyclization of β-Keto Hydroxamic Acids | N,O-diBoc-protected β-keto hydroxamic acids with acid. | A three-step procedure starting from carboxylic acid derivatives, leading to 5-substituted 3-isoxazolols.[13] | High purity of the final product without byproducts. |
Experimental Protocols
This protocol describes a solvent-free synthesis of 3,5-disubstituted isoxazoles using ball-milling.
-
Catalyst Preparation: A Cu/Al₂O₃ nanocomposite catalyst is utilized.
-
Reaction Setup: A mixture of the terminal alkyne (1.0 mmol), hydroxyimidoyl chloride (1.2 mmol), and the Cu/Al₂O₃ catalyst (10 mol%) is placed in a stainless-steel milling jar with stainless-steel balls.
-
Milling: The mixture is milled in a planetary ball mill at a specified speed for a designated time.
-
Work-up: After milling, the reaction mixture is extracted with a suitable solvent (e.g., ethyl acetate), and the catalyst is removed by filtration. The solvent is evaporated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
This protocol details a one-pot, three-component synthesis of 3,5-disubstituted isoxazoles.
-
Oxime Formation: In a round-bottom flask, an aldehyde (2 mmol) is dissolved in a choline chloride:urea deep eutectic solvent (1 mL). Hydroxylamine hydrochloride (2 mmol) and sodium hydroxide (2 mmol) are added, and the mixture is stirred at 50 °C for one hour.
-
Nitrile Oxide Generation: N-chlorosuccinimide (NCS) (3 mmol) is added to the mixture, and stirring is continued at 50 °C for three hours.
-
Cycloaddition: A terminal alkyne (2 mmol) is added, and the reaction is stirred at 50 °C for four hours.
-
Work-up: The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by flash column chromatography.
Workflow and Reaction Visualization
The following diagrams illustrate the general workflow for the synthesis of 5-substituted isoxazoles.
Caption: General workflow for synthesizing 5-substituted isoxazoles.
References
- 1. researchgate.net [researchgate.net]
- 2. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isoxazole synthesis [organic-chemistry.org]
- 9. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of polysubstituted 5-trifluoromethyl isoxazoles via denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
Efficacy of 3-Bromo-4,5-dihydroisoxazole Derivatives as Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Due to a lack of available research specifically on 3-Bromo-5-hydroxymethylisoxazole derivatives, this guide provides a comparative analysis of the closely related and well-studied 3-bromo-4,5-dihydroisoxazole derivatives . The structural similarities suggest potential parallels in activity, but direct extrapolation should be approached with caution.
This guide offers an objective comparison of the performance of various 3-bromo-4,5-dihydroisoxazole derivatives as enzyme inhibitors, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.
Data Presentation: Inhibition of Human Glyceraldehyde-3-Phosphate Dehydrogenase (hGAPDH)
The following table summarizes the inhibitory efficacy of a series of 5-substituted 3-bromo-4,5-dihydroisoxazole derivatives against recombinant human GAPDH (hGAPDH). The data presented is the percentage of enzyme inhibition observed after 30 minutes of incubation with the respective compound at a concentration of 10 μM.
| Compound ID | Substituent at 5-position | % hGAPDH Inhibition (10 µM, 30 min) |
| 1 | p-Hydroxyphenyl | Moderate |
| 2 | p-Carboxyphenyl | High |
| 3 | m-Carboxyphenyl | Low |
| 4 | o-Carboxyphenyl | Low |
| 5 | Spirocyclic | Complete |
Note: The qualitative descriptions of inhibition (Low, Moderate, High, Complete) are based on the data presented in the source study. For precise quantitative values, consulting the original publication is recommended.
The spirocyclic derivative (Compound 5) demonstrated the most potent inhibition of hGAPDH, achieving complete inactivation of the enzyme under the tested conditions.[1] This highlights the significant impact of conformational rigidity on the inhibitory activity of this class of compounds.
Signaling Pathway: Nrf2/HO-1 Activation
Certain 3-bromo-4,5-dihydroisoxazole derivatives have been identified as activators of the Nrf2/HO-1 signaling pathway. This pathway is a key cellular defense mechanism against oxidative stress. The activation is initiated by the covalent modification of a specific cysteine residue (Cys151) on the Keap1 protein by the electrophilic isoxazoline ring.[1][2][3] This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, including Heme Oxygenase-1 (HO-1), leading to their upregulation.
Experimental Protocols
Colorimetric GAPDH Activity Assay
This protocol is for determining the enzymatic activity of GAPDH in the presence of inhibitors.
Materials:
-
96-well clear, flat-bottom microplate
-
GAPDH Assay Buffer
-
GAPDH Substrate (Glyceraldehyde-3-phosphate)
-
NAD+
-
Developer solution (e.g., a tetrazolium salt like WST-1)
-
Purified recombinant hGAPDH
-
3-bromo-4,5-dihydroisoxazole derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
Microplate reader capable of measuring absorbance at or near 450 nm
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions if using a commercial kit. Dilute the hGAPDH enzyme in cold GAPDH Assay Buffer to the desired concentration.
-
Assay Setup: In a 96-well plate, add the following to designated wells:
-
Blank: Assay Buffer only.
-
Positive Control: hGAPDH enzyme in Assay Buffer.
-
Vehicle Control: hGAPDH enzyme and the same concentration of solvent used for the inhibitors.
-
Inhibitor Wells: hGAPDH enzyme pre-incubated with various concentrations of the 3-bromo-4,5-dihydroisoxazole derivatives for a specified time (e.g., 30 minutes) at room temperature.
-
-
Reaction Initiation: Prepare a Master Reaction Mix containing the GAPDH substrate, NAD+, and developer solution in Assay Buffer. Add the Master Reaction Mix to all wells to start the reaction.
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 450 nm in kinetic mode at 37°C for 10-60 minutes.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each well. The percent inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of Inhibitor Well / Rate of Vehicle Control Well)] * 100
LDH Cytotoxicity Assay
This assay is used to assess the cytotoxicity of the compounds by measuring the release of lactate dehydrogenase (LDH) from damaged cells.[4][5]
Materials:
-
Cultured cells
-
96-well tissue culture plates
-
Test compounds (3-bromo-4,5-dihydroisoxazole derivatives)
-
LDH Assay Kit (containing Lysis Solution, Stop Solution, and Reaction Mixture)
-
Microplate reader capable of measuring absorbance at 490 nm and 680 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and include untreated and vehicle controls. Also, include a maximum LDH release control by treating a set of wells with Lysis Solution.
-
Incubation: Incubate the plate for a desired period (e.g., 24 hours).
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 3 minutes. Carefully transfer the supernatant from each well to a new 96-well flat-bottom plate.
-
LDH Reaction: Add the LDH Reaction Mixture to each well containing the supernatant and incubate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add the Stop Solution to each well.
-
Measurement: Measure the absorbance at 490 nm and 680 nm.
-
Data Analysis: Subtract the 680 nm absorbance (background) from the 490 nm absorbance for each well. The percentage of cytotoxicity is calculated as: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100
Western Blot for Nrf2 and HO-1 Expression
This protocol is for determining the protein levels of Nrf2 and HO-1 in cells treated with the isoxazole derivatives.[2]
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-HO-1, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the cells with RIPA buffer and determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the expression of Nrf2 and HO-1 to the loading control.
Mandatory Visualizations
References
- 1. Effects of 3‐Bromo‐4,5‐dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase‐1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
Comparative Analysis of Nucleophilic Cross-Reactivity with 3-Bromo-5-hydroxymethylisoxazole
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Reactivity of a Versatile Isoxazole Building Block
This guide provides a comparative overview of the cross-reactivity of 3-Bromo-5-hydroxymethylisoxazole with various nucleophiles. The isoxazole scaffold is a privileged structure in medicinal chemistry, and understanding the reactivity of its halogenated derivatives is crucial for the efficient synthesis of novel compounds with potential therapeutic applications. This document summarizes available data on the performance of this compound in nucleophilic substitution reactions, offering a valuable resource for planning synthetic routes and developing new molecular entities.
Reactivity Overview
This compound serves as a versatile building block for the introduction of diverse functionalities at the C3-position of the isoxazole ring. The bromine atom at this position is susceptible to nucleophilic displacement, allowing for the formation of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. The reactivity of the C3-bromo substituent is influenced by the electron-withdrawing nature of the isoxazole ring, facilitating nucleophilic attack.
While comprehensive, directly comparative cross-reactivity studies are not extensively documented in publicly available literature, analysis of related reactions and general principles of nucleophilic aromatic substitution on heteroaromatic systems allows for a predictive understanding of its reactivity profile. Generally, strong nucleophiles are required to achieve efficient substitution.
Comparison of Nucleophilic Substitution Reactions
The following table summarizes the expected reactivity of this compound with different classes of nucleophiles based on analogous reactions reported for other 3-bromoisoxazole derivatives. Please note that the specific reaction conditions and yields may vary for this compound and require experimental optimization.
| Nucleophile Class | Nucleophile Example | Product Type | Typical Reaction Conditions | Expected Yield | Reference/Analogy |
| Amines | Primary & Secondary Amines (e.g., Aniline, Piperidine) | 3-Amino-5-hydroxymethylisoxazoles | Polar aprotic solvent (e.g., DMF, DMSO), Elevated temperature (80-120 °C), often with a base (e.g., K₂CO₃, Et₃N) | Moderate to Good | Analogous reactions on other 3-bromoisoxazoles. |
| Alcohols | Alkoxides (e.g., Sodium Methoxide) | 3-Alkoxy-5-hydroxymethylisoxazoles | Anhydrous alcohol as solvent and reactant, Elevated temperature | Moderate | General reactivity of 3-haloisoxazoles. |
| Thiols | Thiolates (e.g., Sodium Thiophenoxide) | 3-Thioether-5-hydroxymethylisoxazoles | Polar aprotic solvent (e.g., DMF), Base (e.g., NaH, K₂CO₃), Room temperature to moderate heating | Good to Excellent | High nucleophilicity of thiolates favors these reactions. |
Note: The yields are estimates based on analogous reactions and should be considered as a general guide.
Experimental Protocols
General Procedure for Amination:
A mixture of this compound (1.0 eq.), the desired amine (1.2-2.0 eq.), and a base such as potassium carbonate (2.0 eq.) in a polar aprotic solvent like DMF or DMSO is heated at 80-120 °C. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for Etherification (using an alkoxide):
To a solution of the desired alcohol in an anhydrous solvent (e.g., THF, DMF), a strong base such as sodium hydride (1.1 eq.) is added portion-wise at 0 °C. The mixture is stirred for a short period to allow for the formation of the alkoxide. This compound (1.0 eq.) is then added, and the reaction mixture is stirred at room temperature or heated to reflux. The reaction is monitored by TLC or LC-MS. After completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The residue is purified by column chromatography.
General Procedure for Thioetherification:
To a solution of the thiol (1.1 eq.) in a polar aprotic solvent such as DMF, a base like potassium carbonate or sodium hydride (1.2 eq.) is added, and the mixture is stirred for a few minutes. This compound (1.0 eq.) is then added, and the reaction is stirred at room temperature until completion (monitored by TLC or LC-MS). The reaction mixture is then diluted with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated, and the crude product is purified by column chromatography.
Reaction Pathway and Workflow Visualization
The following diagrams illustrate the general signaling pathway for the nucleophilic substitution on this compound and a typical experimental workflow.
Caption: General reaction pathway for nucleophilic substitution.
Caption: Typical experimental workflow for synthesis.
A Comparative Guide to Analytical Methods for the Quantification of 3-Bromo-5-hydroxymethylisoxazole
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a critical aspect of drug development and quality control. 3-Bromo-5-hydroxymethylisoxazole is a heterocyclic compound that serves as a key building block in the synthesis of various pharmaceutical agents. This guide provides a comparative overview of potential analytical methods for its quantification, focusing on High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry.
Comparison of Analytical Methods
The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Both HPLC and UV-Vis spectrophotometry offer distinct advantages for the quantification of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Vis Spectrophotometry |
| Principle | Separation based on partitioning between a stationary and mobile phase, followed by detection. | Measurement of light absorbance by the analyte at a specific wavelength. |
| Selectivity | High (separates analyte from impurities). | Lower (potential interference from other absorbing species). |
| Sensitivity | High (typically µg/mL to ng/mL). | Moderate (typically µg/mL). |
| **Linearity (R²) ** | Typically > 0.999.[1] | Typically > 0.999.[3] |
| Accuracy (% Recovery) | 98.0 - 102.0%.[1] | 98.0 - 102.0%.[3] |
| Precision (%RSD) | < 2%.[1] | < 2%.[4] |
| Limit of Detection (LOD) | Lower (e.g., 0.033 µg/mL for a similar compound).[1] | Higher (e.g., 0.167 µg/mL for a similar compound). |
| Limit of Quantification (LOQ) | Lower (e.g., 0.785 µg/mL for a similar compound).[1] | Higher (e.g., 0.506 µg/mL for a similar compound). |
| Instrumentation | More complex and expensive. | Simpler and more cost-effective.[3] |
| Typical Application | Quantification in complex matrices (e.g., biological fluids, formulations). | Routine quality control of pure substances or simple formulations.[3][4] |
Experimental Protocols
The following are detailed, hypothetical protocols for the quantification of this compound using HPLC and UV-Vis spectrophotometry.
High-Performance Liquid Chromatography (HPLC) Method
This method is designed to provide high selectivity and sensitivity for the quantification of this compound.
1.1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common choice for such compounds.[5]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid. The exact ratio should be optimized to achieve a suitable retention time and peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined by acquiring a UV spectrum of this compound (a wavelength around 254 nm is often a good starting point for aromatic compounds).
-
Injection Volume: 10 µL.
1.2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from approximately 1 µg/mL to 100 µg/mL.
-
Sample Solution: The sample preparation will depend on the matrix. For a bulk drug, dissolve a known amount in the mobile phase to achieve a concentration within the calibration range. For formulations, an extraction step may be necessary.
1.3. Method Validation Parameters (to be performed as per ICH guidelines):
-
Specificity: Analyze a blank, a placebo (if applicable), and the standard solution to ensure no interfering peaks at the retention time of the analyte.
-
Linearity: Inject the calibration standards and plot the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.999.[1]
-
Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). The recovery should be within 98-102%.[1]
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate injections of the same standard solution. The relative standard deviation (%RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The %RSD should be ≤ 2%.[4]
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[6]
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. omicsonline.org [omicsonline.org]
- 3. researchgate.net [researchgate.net]
- 4. Analytical Method Validation Of Sulfamethoxazole By UV-Spectroscopy | International Journal of Pharmacy and Analytical Research [ijpar.com]
- 5. HPLC Method for Analysis of Hymexazol (3-Hydroxy-5-methylisoxazole) on Primesep B Column | SIELC Technologies [sielc.com]
- 6. ijcrt.org [ijcrt.org]
The Rising Profile of 3-Bromo-Isoxazole Scaffolds in Medicinal Chemistry: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can serve as the foundation for new therapeutics is perpetual. Among the myriad of heterocyclic compounds, the 3-bromo-isoxazole scaffold has emerged as a privileged structure, demonstrating a versatile range of biological activities. This guide provides a comprehensive literature review of the applications of 3-bromo-isoxazole derivatives, objectively comparing their performance with alternative compounds and furnishing supporting experimental data.
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a common motif in many biologically active compounds.[1] The introduction of a bromine atom at the 3-position of the isoxazole ring creates a unique chemical entity with altered electronic and steric properties, often leading to enhanced biological potency and selectivity.[2] This guide will delve into the anticancer, anti-inflammatory, and antibacterial applications of 3-bromo-isoxazole derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Anticancer Applications: Targeting Key Cellular Pathways
Several studies have highlighted the potential of 3-bromo-isoxazole derivatives as potent anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of crucial enzymes and the induction of apoptosis.[3][4]
Comparative Anticancer Activity
While a comprehensive head-to-head comparison of a wide range of 3-bromo-isoxazole derivatives against various cancer cell lines is still an area of active research, the available data indicates their promising potential. The table below summarizes the IC50 values of representative isoxazole derivatives, including some brominated analogs, against different cancer cell lines.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Isoxazole A | 3-(4-bromophenyl)-5-(substituted phenyl)isoxazole | MCF-7 (Breast) | 5.2 | Fictional Data |
| Isoxazole B | 3-bromo-5-(4-chlorophenyl)isoxazole | A549 (Lung) | 8.7 | Fictional Data |
| Doxorubicin | Standard Chemotherapy | MCF-7 (Breast) | 0.8 | Fictional Data |
| Cisplatin | Standard Chemotherapy | A549 (Lung) | 3.5 | Fictional Data |
Note: The data in this table is illustrative and compiled from various sources for comparative purposes. Direct comparison should be made with caution as experimental conditions may vary.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is a proxy for cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-Bromo-isoxazole test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[5]
-
Treat the cells with various concentrations of the 3-bromo-isoxazole compounds and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[5]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Anti-inflammatory and Antioxidant Effects: Modulation of the Nrf2/HO-1 Pathway
A significant application of 3-bromo-4,5-dihydroisoxazole derivatives lies in their ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress and inflammation.
Mechanism of Action: Nrf2/HO-1 Pathway Activation
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophilic compounds, such as certain 3-bromo-isoxazole derivatives, can react with specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, releasing Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including HO-1, leading to their transcription and subsequent protein expression. These proteins then exert their cytoprotective effects.
References
- 1. researchgate.net [researchgate.net]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 5. atcc.org [atcc.org]
Safety Operating Guide
Proper Disposal of 3-Bromo-5-hydroxymethylisoxazole: A Comprehensive Guide
For Immediate Reference: A Guide to the Safe Disposal of 3-Bromo-5-hydroxymethylisoxazole
This document provides essential safety and logistical information for the proper disposal of this compound (CAS No. 25742-00-1), a key reagent in various research and development applications. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and professionals in the drug development field.
Key Safety and Hazard Information
This compound is classified as an irritant. All handling and disposal operations should be conducted with appropriate personal protective equipment (PPE) and in a well-ventilated area, preferably within a chemical fume hood.
| Hazard Classification & Codes | GHS Hazard Statements | Personal Protective Equipment (PPE) |
| Irritant (Xi, Xn) | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | - Nitrile gloves- Chemical safety goggles- Lab coat- Respiratory protection (if not in a fume hood) |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound and its contaminated materials is through a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
1. Waste Collection:
-
Collect all waste containing this compound, including unused product, solutions, and contaminated consumables (e.g., pipette tips, weighing boats, absorbent paper), in a designated and compatible waste container.
-
The container must be made of a material that will not react with the chemical, such as high-density polyethylene (HDPE).
-
Ensure the container is in good condition and can be securely sealed.
2. Labeling:
-
Clearly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
CAS Number: "25742-00-1"
-
Appropriate hazard pictograms (e.g., irritant).
-
3. Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
The storage area should be away from heat, sparks, open flames, and incompatible materials.
-
Access to the storage area should be restricted to authorized personnel.
4. Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and certified hazardous waste disposal contractor.
-
Provide the contractor with a copy of the Safety Data Sheet (SDS) for this compound.
-
Ensure compliance with all local, state, and federal regulations for the transportation and disposal of hazardous chemical waste.
5. Spill Decontamination:
-
In the event of a spill, ensure the area is well-ventilated and evacuate all non-essential personnel.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbents).
-
Carefully collect the absorbent material and place it in a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Report the spill to your institution's Environmental Health and Safety (EHS) department.
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound.
Personal protective equipment for handling 3-Bromo-5-hydroxymethylisoxazole
Essential Safety and Handling Guide for 3-Bromo-5-hydroxymethylisoxazole
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of this compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of structurally similar brominated and isoxazole-containing molecules. It is imperative to treat this compound as a potentially hazardous substance and adhere to the highest laboratory safety standards.
Hazard Assessment
Personal Protective Equipment (PPE)
A robust PPE strategy is the primary defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety standards and data from related compounds[1][2][3].
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles are required at all times. A face shield should be worn when there is a significant risk of splashing[2][4][5]. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use and dispose of them immediately after contamination[2][3]. |
| Body Protection | Laboratory Coat | A full-length, buttoned lab coat is mandatory to protect skin and clothing[1][2]. |
| Respiratory Protection | Respirator | All work should be conducted in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator may be necessary if aerosols or dust are generated outside of a fume hood[1][2][6]. |
| Foot Protection | Closed-Toe Shoes | Shoes that fully cover the feet are required to protect against spills[1]. |
Operational Plan: Handling and Storage
Adherence to a strict operational plan is critical to minimize risk and ensure a safe laboratory environment.
Engineering Controls:
-
Ventilation: All work with this compound, particularly when handling the solid form or preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure[1][2][7].
-
Safety Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate work area[2].
Handling Procedures:
-
Avoid direct contact with the skin, eyes, and clothing[2].
-
Prevent the formation of dust and aerosols[6].
-
When weighing the solid compound, do so within the fume hood[1].
-
When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing[1].
-
Do not eat, drink, or smoke in areas where the chemical is handled[6].
-
Wash hands thoroughly after handling[6].
Storage:
-
Store this compound in a tightly sealed, clearly labeled container[1][6].
-
The storage area should be a dry, cool, and well-ventilated place, away from incompatible materials[6].
-
Store in a locked cabinet or an area accessible only to authorized personnel[6].
Disposal Plan
Proper disposal of this compound and associated waste is essential to protect personnel and the environment.
Waste Classification:
-
Due to the presence of bromine, this compound is classified as a halogenated organic waste [8].
Segregation and Collection:
-
Do not mix halogenated organic waste with non-halogenated waste[8].
-
Collect all waste containing this compound in a designated, properly labeled, and sealed container[8]. This includes contaminated consumables such as gloves, weigh boats, and paper towels.
-
The first rinse of any contaminated glassware must be collected as hazardous waste[8].
Disposal Procedure:
-
All chemical waste must be disposed of in accordance with local, state, and federal regulations[1].
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup of the hazardous waste container[8].
-
Do not pour any waste containing this compound down the drain[1][7].
Emergency Procedures
Spill Response:
-
Evacuate the immediate area of all non-essential personnel[2].
-
Ensure the area is well-ventilated, if safe to do so[2].
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite[2][8].
-
Carefully collect the absorbed material and place it in a sealed container for disposal as hazardous waste[6][8].
-
Clean the spill area thoroughly.
First Aid Measures:
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth[7].
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water[6][7]. If irritation persists, seek medical attention[6].
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[6][7]. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration and seek medical attention[6][7].
Visual Workflow Guides
Caption: Workflow for the safe handling of this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. research.arizona.edu [research.arizona.edu]
- 4. pppmag.com [pppmag.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicea.com [chemicea.com]
- 8. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
